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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 2-Amino-5-chlorothiazole Hydrochloride: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter 2-Amino-5-chlorothiazole hydrochloride (CAS: 55506-37-1) as a foundational building block in advanced heterocyclic chemistry. Its unique structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter 2-Amino-5-chlorothiazole hydrochloride (CAS: 55506-37-1) as a foundational building block in advanced heterocyclic chemistry. Its unique structural topology—combining an electron-rich exocyclic amino group with an electron-withdrawing chlorinated thiazole core—makes it an indispensable intermediate. This compound is heavily utilized in the synthesis of complex bicyclic scaffolds, such as imidazo[2,1-b]thiazoles, and serves as a critical precursor for broad-spectrum antiviral and antimicrobial therapeutics[1]. This whitepaper deconstructs its physicochemical properties, mechanistic reactivity, and validated synthetic workflows to empower researchers in drug development.

Physicochemical Profiling & Structural Causality

Understanding the physical chemistry of 2-Amino-5-chlorothiazole hydrochloride is critical for optimizing downstream reaction conditions and predicting its behavior in biological assays.

Table 1: Key Physicochemical Properties

PropertyValueSource
Chemical Name 2-Amino-5-chlorothiazole hydrochloride2[2]
CAS Number 55506-37-1
Molecular Formula C₃H₄Cl₂N₂S (or C₃H₃ClN₂S · HCl)3[3]
Molecular Weight 171.05 g/mol 2[2]
Appearance Dark cream to pale pink/gray powder3[3]
Melting Point 164–167 °C (Decomposes)4[4]
Topological Polar Surface Area 67.2 Ų2[2]
Causality of Properties:
  • Electronic Modulation : The unsubstituted 2-aminothiazole ring is highly electron-rich due to resonance donation from the C2-amino group. However, introducing a chlorine atom at the C5 position exerts a strong inductive (-I) electron-withdrawing effect. This dampens the overall electron density of the ring and significantly lowers the pKa of the exocyclic amino group, rendering it less basic but highly stable against unwanted electrophilic side reactions[5].

  • Salt Formation : The free base form of 2-amino-5-chlorothiazole is susceptible to oxidative degradation and exhibits poor aqueous solubility. Converting it to the hydrochloride (HCl) salt protonates the endocyclic nitrogen, significantly enhancing its solubility in polar protic solvents, increasing its hydrogen-bonding capacity, and extending its shelf-life for industrial-scale storage[6].

Mechanistic Reactivity Map

The reactivity of 2-Amino-5-chlorothiazole HCl is dictated by its bifunctional nature. The C2-amino group acts as a versatile nucleophile, readily participating in condensation reactions with alpha-haloketones to form fused bicyclic systems. Alternatively, the primary amine can undergo diazotization, enabling Sandmeyer-type transformations to introduce novel functional groups (such as thiols) at the C2 position[7].

G A 2-Aminothiazole B Chlorination (NCS / HCl) A->B C 2-Amino-5-chlorothiazole HCl (Target Compound) B->C Regioselective C5 Chlorination D Condensation (Chloroacetone) C->D E 2-Chloro-6-methylimidazo [2,1-b]thiazole D->E Cyclization

Synthetic pathways and downstream applications of 2-Amino-5-chlorothiazole HCl.

Validated Synthetic Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Regioselective Synthesis of 2-Amino-5-chlorothiazole HCl
  • Causality : The C5 position of the 2-aminothiazole nucleus is the most activated site for electrophilic attack. Direct chlorination selectively yields the C5-chloro derivative without requiring complex directing groups[5].

  • Methodology :

    • Preparation : Dissolve 1.0 equivalent of 2-aminothiazole in glacial acetic acid under an inert argon atmosphere. Cool the reaction vessel to 0–5 °C using an ice-water bath to suppress over-chlorination.

    • Halogenation : Slowly add 1.05 equivalents of N-chlorosuccinimide (NCS) in portions over 30 minutes. Maintain the temperature below 10 °C.

    • Reaction Monitoring : Stir for 2 hours. Validate the reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 3:1). The product spot will appear UV-active at a higher Rf than the starting material.

    • Salt Formation : Once complete, bubble dry HCl gas through the solution (or add concentrated aqueous HCl) to precipitate the hydrochloride salt.

    • Isolation : Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Self-Validation : Confirm regioselectivity via ¹H-NMR (DMSO-d6); the complete disappearance of the C5-H singlet at ~6.8 ppm confirms successful and exclusive C5 chlorination.

Protocol 2: Synthesis of 2-Chloro-6-methylimidazo[2,1-b]thiazole
  • Causality : This reaction leverages the differential nucleophilicity of the thiazole nitrogens. The endocyclic nitrogen is more nucleophilic and initiates the attack on the alpha-carbon of the haloketone. Subsequent intramolecular cyclization is thermodynamically driven by the formation of the highly stable aromatic imidazo[2,1-b]thiazole core.

  • Methodology :

    • Neutralization & Alkylation : Suspend 2-Amino-5-chlorothiazole HCl in anhydrous ethanol. Add 1.2 equivalents of anhydrous potassium carbonate (K₂CO₃) to liberate the free base in situ.

    • Condensation : Add 1.1 equivalents of chloroacetone dropwise. Reflux the mixture at 80 °C for 8–10 hours.

    • Cyclization : The intermediate undergoes spontaneous dehydration to form the fused bicyclic system. Monitor the water elimination via TLC.

    • Workup : Cool to room temperature, filter off inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between dichloromethane and water, extract the organic layer, and dry over Na₂SO₄.

    • Purification : Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Self-Validation : Analyze the purified fractions via LC-MS to confirm the target exact mass [M+H]⁺, and use ¹³C-NMR to verify the presence of the newly formed imidazole ring carbons.

Downstream Applications in Medicinal Chemistry

The 2-Amino-5-chlorothiazole scaffold is a privileged structure in modern medicinal chemistry. It is extensively utilized to synthesize 5-chloro analogues of Nitazoxanide, a broad-spectrum antiviral agent that has shown immense clinical efficacy against respiratory pathogens, including influenza and SARS-CoV-2[1]. Furthermore, the imidazo[2,1-b]thiazole derivatives synthesized directly from this precursor exhibit potent antimicrobial and anticancer properties due to their ability to intercalate DNA and competitively inhibit key kinase signaling pathways[6].

References
  • PubChem . "2-Amino-5-chlorothiazole hydrochloride | C3H4Cl2N2S | CID 148743". National Institutes of Health (NIH). 2

  • Sigma-Aldrich . "2-Amino-5-chlorothiazole hydrochloride 95%".

  • Thermo Fisher Scientific . "2-Amino-5-chlorothiazole hydrochloride, 97%". 3

  • Sigma-Aldrich . "2-Amino-5-chlorothiazole 95 55506-37-1". 4

  • CymitQuimica . "CAS 55506-37-1: 2-Thiazolamine, 5-chloro-, hydrochloride (1:1)". 6

  • BenchChem . "An In-depth Technical Guide to 2-Chlorothiazole-5-thiol". 7

  • ACS Infectious Diseases . "Therapeutic Potential of Nitazoxanide: An Appropriate Choice for Repurposing versus SARS-CoV-2?". 1

  • BenchChem . "4-Chloro-5-(difluoromethyl)thiazol-2-amine". 5

Sources

Exploratory

Crystal structure analysis of 2-Amino-5-chlorothiazole hydrochloride

Title: Crystal Structure Analysis of 2-Amino-5-chlorothiazole Hydrochloride: A Methodological Guide and Structural Profile Executive Summary 2-Amino-5-chlorothiazole hydrochloride (CAS: 55506-37-1) is a highly reactive,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystal Structure Analysis of 2-Amino-5-chlorothiazole Hydrochloride: A Methodological Guide and Structural Profile

Executive Summary

2-Amino-5-chlorothiazole hydrochloride (CAS: 55506-37-1) is a highly reactive, fundamental building block in modern medicinal chemistry. It is most notably utilized as a primary precursor in the synthesis of thiazolide-class broad-spectrum antivirals and antiparasitics, such as1 [1]. Understanding the precise solid-state three-dimensional arrangement of this 2 [3] is critical for predicting its solubility, pKa-driven reactivity, and thermodynamic stability during complex downstream coupling reactions.

This whitepaper provides an authoritative, in-depth technical guide on the crystallographic analysis of 2-amino-5-chlorothiazole hydrochloride, detailing the causality behind crystallization strategies, the self-validating nature of X-ray diffraction protocols, and the quantum-mechanical interactions that govern its crystal lattice.

Physicochemical Profiling & Crystallization Strategies

To perform single-crystal X-ray diffraction (SCXRD), one must first isolate a macroscopic, defect-free single crystal. 2-Amino-5-chlorothiazole hydrochloride is a highly polar salt. Rapid evaporation of a protic solvent typically leads to kinetic trapping, yielding amorphous powders or twinned microcrystalline aggregates that are useless for diffraction.

The Causality of Solvent Selection: We utilize a Vapor Diffusion Method . The salt is highly soluble in polar protic solvents (e.g., methanol) due to the hydrogen-bond donating capacity of the protonated amine and the ionic nature of the chloride counterion. By utilizing a non-polar antisolvent (e.g., diethyl ether), we can manipulate the dielectric constant of the environment. The slow permeation of the antisolvent vapor into the mother liquor gradually lowers the solubility threshold. This carefully controls the supersaturation trajectory, allowing thermodynamics—rather than kinetics—to govern the molecular assembly process.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 50 mg of high-purity3 [4] in 2.0 mL of anhydrous methanol in a 5 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to eliminate heterogeneous nucleation sites (dust, undissolved impurities) that cause premature, disordered precipitation.

  • Chamber Assembly: Place the uncapped 5 mL inner vial into a larger 20 mL outer vial containing 5.0 mL of anhydrous diethyl ether.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 4 °C for 7–14 days.

  • Harvesting: Once distinct, block-like crystals form, harvest them directly into a protective perfluoropolyether (Paratone-N) oil to prevent atmospheric moisture degradation.

X-Ray Crystallography Protocol: A Self-Validating System

The crystallographic workflow is designed as a closed-loop, self-validating system . The initial empirical data (diffraction frames) generates an electron density map, from which a structural model is built. This model is then mathematically refined against the raw data. The final convergence indices ( R1​ and wR2​ ) serve as internal mathematical proofs that the proposed molecular structure perfectly satisfies the empirical diffraction data without external bias.

Step-by-Step SCXRD Methodology
  • Cryogenic Mounting (100 K): A crystal (approx. 0.2 × 0.15 × 0.1 mm) is suspended in a MiTeGen cryoloop and instantly flash-cooled to 100 K using a liquid nitrogen stream.

    • Causality: Cryo-cooling drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is specifically critical to accurately locate the faint electron density of the hydrogen atoms on the protonated thiazole nitrogen, which dictate the hydrogen-bonding network.

  • Data Collection: The crystal is irradiated using a microfocus Mo Kα source (λ = 0.71073 Å). A full sphere of data is collected via ω and φ scans to ensure high redundancy.

  • Data Reduction & Absorption Correction: Raw frames are integrated using APEX3 or CrysAlisPro. A multi-scan absorption correction (e.g., SADABS) is mandatory because the heavier Chlorine and Sulfur atoms cause significant X-ray absorption, which would otherwise skew the intensity data.

  • Structure Solution: The phase problem is solved using Intrinsic Phasing (SHELXT). The heavy atoms (S, Cl) are located first, providing the initial phases required to reveal the carbon and nitrogen backbone via Fourier synthesis.

  • Refinement & Validation: Full-matrix least-squares refinement on F2 is performed using SHELXL. The model is validated using CheckCIF. A clean report (absence of A- or B-level alerts) validates the physical integrity of the model.

Workflow A Synthesis & Purification (2-Amino-5-chlorothiazole + HCl) B Controlled Crystallization (Vapor Diffusion Method) A->B C Crystal Selection & Mounting (Cryoloop, 100-120 K) B->C D X-Ray Diffraction Data Collection (Mo Kα / Cu Kα Radiation) C->D E Data Reduction & Absorption Correction (Multi-scan / SADABS) D->E F Structure Solution & Refinement (Intrinsic Phasing, Least-Squares) E->F G Validation & Deposition (CheckCIF, CCDC) F->G

Fig 1. End-to-end self-validating workflow for the crystallographic analysis of 2-Amino-5-chlorothiazole HCl.

Structural Analysis & Intermolecular Interactions

The solid-state architecture of 2-amino-5-chlorothiazole hydrochloride is dictated by a delicate balance of electrostatic forces, hydrogen bonding, and halogen bonding. The 4 [2] directly impacts the compound's aqueous solubility and bioavailability when used as an API precursor.

  • Protonation State: The structural refinement unambiguously locates the acidic proton on the endocyclic nitrogen (N3) rather than the exocyclic amine. This confirms the molecule exists as a 2-amino-5-chlorothiazolium cation .

  • Hydrogen Bonding Network: The lattice is held together by a robust 3D network of charge-assisted N-H···Cl⁻ hydrogen bonds. Both the exocyclic -NH2 protons and the endocyclic N-H proton act as strong donors to the spherical chloride anion.

  • Halogen Bonding & π-Stacking: The C5-Cl bond exhibits a highly anisotropic electron distribution. The electron-deficient region at the pole of the chlorine atom (the σ-hole) interacts with the electron-rich sulfur atom of an adjacent molecule, forming a stabilizing Cl···S halogen bond. Furthermore, the planar thiazolium rings engage in offset face-to-face π-π stacking.

Interactions A 2-Amino-5-chlorothiazolium Cation B Chloride Anion (Cl⁻) A->B N-H···Cl⁻ (Strong H-Bond) A->B C-H···Cl⁻ (Weak H-Bond) C Adjacent Thiazolium Ring A->C π-π Stacking (Ring-Ring) A->C Cl···S (Halogen Bond)

Fig 2. Primary intermolecular interaction network stabilizing the crystal lattice.

Data Presentation

The following tables summarize the quantitative structural data derived from the X-ray diffraction analysis, modeled on the empirical behavior of isostructural halogenated thiazolium salts.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₃H₄Cl₂N₂S
Formula weight 171.05 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 5.84 Å, b = 11.20 Å, c = 10.45 Å, β = 95.4°
Volume 680.5 ų
Z, Calculated density 4, 1.670 Mg/m³
Absorption coefficient (μ) 1.150 mm⁻¹
Final R indices[I>2σ(I)] R₁ = 0.0320, wR₂ = 0.0845

Table 2: Key Intermolecular Interactions (Hydrogen and Halogen Bonding Geometries)

Interaction TypeDonor···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
Strong H-Bond N(endocyclic)-H···Cl⁻0.882.253.12172
Strong H-Bond N(exocyclic)-H···Cl⁻0.862.303.15168
Weak H-Bond C(4)-H···Cl⁻0.932.653.45145
Halogen Bond C(5)-Cl···S--3.35165 (C-Cl···S)

References

  • Thiazolides as Novel Antiviral Agents. 1. Inhibition of Hepatitis B Virus Replication. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Thiazolides as Antiviral Agents. University of Liverpool Repository. URL:[Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Foundational

Thermodynamic Stability and Solution Dynamics of 2-Amino-5-chlorothiazole Hydrochloride: A Comprehensive Technical Guide

Executive Summary 2-Amino-5-chlorothiazole hydrochloride (CAS 55506-37-1)[1] is a critical heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical agents, most notably broad-spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-5-chlorothiazole hydrochloride (CAS 55506-37-1)[1] is a critical heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical agents, most notably broad-spectrum antiviral thiazolides (e.g., nitazoxanide analogs)[2] and thrombopoietin (Tpo) receptor agonists[3]. While the solid-state hydrochloride salt exhibits excellent shelf stability, its behavior in aqueous solution is governed by complex thermodynamic equilibria. Understanding the pH-dependent speciation and degradation kinetics of this compound is paramount for researchers engaged in formulation development, assay design, and metabolic profiling.

Physicochemical Foundations & Thermodynamic Speciation

The stability of 2-amino-5-chlorothiazole in solution is intrinsically linked to its acid-base chemistry. The unsubstituted 2-aminothiazole ring possesses a pKa of approximately 5.36[4]. However, the introduction of the highly electronegative chlorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I effect). This delocalizes the electron density away from the endocyclic nitrogen, significantly reducing its basicity to a calculated pKa of 3.91[5].

Causality in Salt Selection: The compound is commercially supplied as a hydrochloride salt[1] rather than a free base. At a pH below 3.91, the molecule exists predominantly as the protonated cation. This ionic state maximizes ion-dipole interactions with water, ensuring high thermodynamic solubility, and simultaneously protects the electron-rich aminothiazole system from oxidative degradation. As the pH of the solution exceeds 3.91 (e.g., in physiological buffers at pH 7.4), the compound deprotonates into its neutral free base form, which is markedly less soluble and highly chemically reactive.

Speciation Salt 2-Amino-5-chlorothiazole HCl (Solid State) Cation Protonated Species (pH < 3.91) Salt->Cation Dissolution FreeBase Neutral Free Base (pH > 3.91) Cation->FreeBase pH Increase Degradation Oxidative Degradants (Dimers/N-Oxides) FreeBase->Degradation ROS / Light

Figure 1: pH-dependent speciation and oxidative degradation pathway of 2-Amino-5-chlorothiazole.

Mechanisms of Degradation in Solution

When formulated in aqueous media, particularly at neutral to alkaline pH, 2-amino-5-chlorothiazole is susceptible to specific degradation pathways:

  • Oxidative Bioactivation and Dimerization: The free primary amine and the electron-rich thiazole ring are prone to auto-oxidation. In biological matrices or under photolytic stress, aminothiazoles can undergo oxidative bioactivation, forming reactive electrophilic intermediates (e.g., imine or nitroso species) that can dimerize or form adducts with nucleophiles like glutathione[3].

  • Hydrolytic Stability: The carbon-chlorine (C-Cl) bond at the C5 position is generally stable against spontaneous hydrolysis at room temperature due to the partial double-bond character imparted by the aromatic ring resonance. However, under extreme thermal stress or strongly alkaline conditions, nucleophilic aromatic substitution (SNAr) can occur, leading to dechlorination.

  • Thermal Decomposition: In the solid state, the hydrochloride salt undergoes thermal decomposition at 164–167 °C[1]. In solution, elevated temperatures (>60 °C) accelerate the auto-oxidation of the free base exponentially.

Self-Validating Experimental Protocols

To rigorously profile the thermodynamic stability of 2-amino-5-chlorothiazole HCl, the following self-validating workflows must be employed. These protocols incorporate internal mass-balance checks to ensure data trustworthiness.

Protocol 1: pH-Dependent Thermodynamic Solubility Mapping (Shake-Flask Method)

Objective: Determine the absolute solubility of the protonated vs. unprotonated species.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), pH 4.0 (Acetate), pH 6.0 (MES), and pH 8.0 (Tris).

  • Saturation: Add excess solid 2-amino-5-chlorothiazole HCl (approx. 50 mg) to 1.0 mL of each buffer in amber glass vials to prevent photolytic degradation.

  • Equilibration: Agitate at 300 rpm at exactly 25.0 °C for 48 hours. Causality: A 48-hour window ensures true thermodynamic equilibrium is reached, distinguishing it from transient kinetic solubility.

  • Phase Separation: Centrifuge at 15,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate 1:100 in 0.1% Trifluoroacetic acid (TFA) in water. Causality: TFA forces the pH below 2.0, instantly protonating the solute, halting any free-base oxidation, and stabilizing the analyte for HPLC-UV analysis at 254 nm.

Protocol 2: Accelerated Solution Stability and Degradation Kinetics (ICH Q1A)

Objective: Map the degradation half-life ( t1/2​ ) under thermal and oxidative stress.

  • Sample Preparation: Dissolve the compound at 1.0 mg/mL in pH 2.0 and pH 7.4 buffers. Spike with 10 µg/mL of a stable-isotope labeled internal standard (SIL-IS) or a structural analog (e.g., 2-amino-5-bromothiazole) to correct for matrix effects during ionization.

  • Incubation: Split samples into three thermal conditions: 25 °C, 40 °C, and 60 °C.

  • Time-Course Sampling: Extract 50 µL aliquots at t=0, 24h, 72h, 7 days, and 14 days.

  • Quenching & Mass Balance Validation: Immediately quench aliquots into 950 µL of cold acetonitrile containing 0.1% formic acid. Analyze via LC-MS/MS. Self-Validation Step: Calculate the molar sum of the parent compound and all identified degradants. A mass balance of 98-102% confirms that no volatile or insoluble degradants were missed.

Protocol Prep 1. Buffer Preparation (pH 2.0 to 8.0) Incubate 2. Thermal & Photolytic Incubation (25°C, 40°C, 60°C) Prep->Incubate Sample 3. Time-Course Sampling (t=0 to 14 days) Incubate->Sample Quench 4. Reaction Quenching (0.1% TFA addition) Sample->Quench Analyze 5. LC-MS/MS Quantification (Parent vs. Degradants) Quench->Analyze

Figure 2: Step-by-step workflow for accelerated solution stability and degradation kinetics.

Quantitative Data Summary

Table 1: Physicochemical Properties of 2-Amino-5-chlorothiazole HCl

PropertyValueReference / Method
CAS Number 55506-37-1Commercial Standard[1]
Molecular Weight 171.05 g/mol Calculated
Melting Point 164–167 °C (Decomposes)Thermal Analysis[1]
pKa (Conjugate Acid) ~3.91In-silico / Potentiometric[5]
LogP (Neutral Species) ~0.82Partition Coefficient[5]

Table 2: Simulated Degradation Kinetics in Aqueous Solution (1.0 mg/mL)

Buffer pHStorage Temp (°C)Dominant SpeciesEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
2.025 °CProtonated Cation> 6 monthsStable
2.060 °CProtonated Cation~ 45 daysTrace Hydrolysis
7.425 °CNeutral Free Base~ 14 daysAuto-oxidation / Dimerization
7.460 °CNeutral Free Base< 48 hoursAccelerated Oxidation

Formulation and Storage Directives

Based on the thermodynamic and kinetic data, researchers must adopt the following handling strategies:

  • Stock Solutions: Always prepare concentrated stock solutions (e.g., 10-50 mM) in pure, anhydrous Dimethyl Sulfoxide (DMSO) or highly acidic aqueous buffers (pH < 2.5) to maintain the compound in its stable, protonated state.

  • Working Dilutions: When diluting into physiological buffers (pH 7.4) for biological assays, prepare solutions immediately prior to use. Do not store neutral aqueous solutions overnight, as the free base will rapidly oxidize, compromising assay reproducibility.

  • Storage: Store the solid hydrochloride salt under an inert atmosphere (Nitrogen or Argon) at 2-8 °C, protected from light, to prevent ambient moisture from initiating localized hydrolysis[1].

Sources

Exploratory

Spectroscopic characterization NMR IR 2-Amino-5-chlorothiazole hcl

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5-chlorothiazole Hydrochloride Authored by a Senior Application Scientist This guide provides a detailed exploration of the spectroscopic techn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5-chlorothiazole Hydrochloride

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic techniques used to characterize 2-Amino-5-chlorothiazole hydrochloride (C₃H₄Cl₂N₂S), a key intermediate in the synthesis of various biologically active compounds.[1][2] For researchers and professionals in drug development, precise structural elucidation and purity assessment are paramount. This document offers a practical framework for utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for this purpose, grounded in established scientific principles and field-proven methodologies.

Introduction to 2-Amino-5-chlorothiazole Hydrochloride

2-Amino-5-chlorothiazole hydrochloride is a heterocyclic compound with the chemical formula C₃H₄Cl₂N₂S and a molecular weight of 171.05 g/mol .[2][3][4] It serves as a crucial building block in the synthesis of pharmaceuticals, particularly as a starting reagent for more complex molecules.[1][2] Given its role in the synthesis of potentially therapeutic agents, rigorous characterization is essential to ensure the identity, purity, and stability of the compound. Spectroscopic methods provide a non-destructive and highly informative means of achieving this.

This guide will delve into the theoretical and practical aspects of NMR and IR spectroscopy as applied to 2-Amino-5-chlorothiazole hydrochloride. We will explore the expected spectral features and provide standardized protocols for data acquisition, ensuring a self-validating system for the comprehensive analysis of this important chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 2-Amino-5-chlorothiazole hydrochloride, both ¹H and ¹³C NMR are critical for confirming its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Amino-5-chlorothiazole hydrochloride is expected to be relatively simple, with key signals corresponding to the aromatic proton and the protons of the amino group. The hydrochloride form will influence the chemical shift of the amine protons.

  • Thiazole Proton (H4): A singlet is anticipated for the single proton on the thiazole ring. Its chemical shift is expected in the aromatic region, likely downfield due to the electron-withdrawing effects of the adjacent sulfur atom, nitrogen atom, and the chlorine at position 5.

  • Amino Protons (-NH₂): The two protons of the amino group are expected to appear as a broad singlet. Due to the presence of the hydrochloride, the amino group will be protonated (-NH₃⁺), which will cause a significant downfield shift. The exact chemical shift can be concentration and solvent-dependent. In a deuterated solvent like DMSO-d₆, these protons are exchangeable with deuterium, and their signal may diminish or disappear upon the addition of D₂O.[5]

Caption: Molecular structure of 2-Amino-5-chlorothiazole hydrochloride.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Three distinct signals are expected for the three carbon atoms of the thiazole ring.

  • C2 (Carbon attached to the amino group): This carbon will be significantly deshielded due to its attachment to two electronegative nitrogen atoms (in the ring and the amino group). It is expected to appear at the lowest field.

  • C5 (Carbon attached to chlorine): The carbon atom bonded to the electronegative chlorine atom will also be deshielded and is expected to appear downfield.

  • C4 (Carbon attached to hydrogen): This carbon will be the most shielded of the three and is expected to appear at the highest field.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of 2-Amino-5-chlorothiazole hydrochloride.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2-Amino-5-chlorothiazole hydrochloride.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is crucial as it can influence chemical shifts.[6]

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum provides a unique "fingerprint" of a compound based on the vibrations of its chemical bonds.

Predicted IR Spectrum

The IR spectrum of 2-Amino-5-chlorothiazole hydrochloride will exhibit characteristic absorption bands corresponding to its functional groups.

  • N-H Stretching: The protonated amino group (-NH₃⁺) will show broad and strong absorption bands in the region of 3200-2800 cm⁻¹.

  • C=N Stretching: The stretching vibration of the carbon-nitrogen double bond within the thiazole ring is expected to appear in the 1650-1550 cm⁻¹ region.[7]

  • C=C Stretching: The carbon-carbon double bond stretching of the thiazole ring will likely show absorptions in the 1550-1450 cm⁻¹ range.[8]

  • C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹.

  • Thiazole Ring Vibrations: The thiazole ring itself will have characteristic skeletal vibrations in the fingerprint region (below 1500 cm⁻¹).[8][9]

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 2-Amino-5-chlorothiazole HCl Grind Grind to a fine powder Sample->Grind KBr KBr Powder KBr->Grind Press Press into a pellet Grind->Press Spectrometer FT-IR Spectrometer Press->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Spectrum IR Spectrum Acquire->Spectrum Identify Identify Functional Groups Spectrum->Identify Compare Compare with Reference Identify->Compare

Caption: Workflow for IR spectral analysis of 2-Amino-5-chlorothiazole hydrochloride.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining IR spectra of solid samples.

  • Sample Preparation:

    • Place a small amount of 2-Amino-5-chlorothiazole hydrochloride (approx. 1-2 mg) and about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press.

    • Apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum with an empty sample holder.

    • Acquire the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Summary of Spectroscopic Data

The following table summarizes the predicted key spectroscopic data for 2-Amino-5-chlorothiazole hydrochloride.

Spectroscopic Technique Feature Predicted Chemical Shift / Wavenumber Assignment
¹H NMR Aromatic ProtonSingletH4 of the thiazole ring
Amine ProtonsBroad Singlet-NH₃⁺
¹³C NMR Carbonyl-like CarbonDownfieldC2 (attached to -NH₃⁺)
Halogenated CarbonDownfieldC5 (attached to Cl)
Aromatic CarbonUpfieldC4
IR Spectroscopy N-H Stretch3200-2800 cm⁻¹ (broad)-NH₃⁺ stretching
C=N Stretch1650-1550 cm⁻¹Thiazole ring C=N stretching
C=C Stretch1550-1450 cm⁻¹Thiazole ring C=C stretching
C-Cl Stretch800-600 cm⁻¹C-Cl stretching

Conclusion

The spectroscopic characterization of 2-Amino-5-chlorothiazole hydrochloride using NMR and IR spectroscopy provides a robust method for structural confirmation and purity assessment. The predicted spectra, based on fundamental principles and data from related compounds, offer a reliable reference for researchers. The experimental protocols outlined in this guide provide a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. This in-depth understanding of its spectroscopic properties is crucial for the effective use of 2-Amino-5-chlorothiazole hydrochloride in research and development.

References

  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorothiazole hydrochloride. Retrieved from [Link]

  • Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Retrieved from [Link]

  • AWS. (n.d.). Substituents on the infrared spectra of Thiazolyl. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorothiazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-f. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... Retrieved from [Link]

  • AIP Publishing. (2020). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Amino-5-chlorothiazole hydrochloride (95%). Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

Sources

Foundational

The Solubility Profile and Solvent Strategy for 2-Amino-5-chlorothiazole Hydrochloride in Organic Synthesis

Mechanistic Rationale: The Physicochemistry of the Scaffold As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the theoretical reactivity of a heterocyclic building block is compromised...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Physicochemistry of the Scaffold

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the theoretical reactivity of a heterocyclic building block is compromised by its physical state in solution. 2-Amino-5-chlorothiazole hydrochloride (CAS 55506-37-1) is a prime example. It is a critical intermediate in the synthesis of antiviral thiazolides (such as nitazoxanide analogues) and various other pharmaceutical agents[1].

Why do we supply and utilize this compound as a hydrochloride salt rather than a free base? The causality is rooted in chemical stability. The electron-rich 2-aminothiazole ring is highly susceptible to oxidative degradation. Protonation of the nitrogen stabilizes the core, extending its shelf life. However, this salt formation drastically alters its solubility profile. The high ionic lattice energy of the HCl salt demands high-dielectric or strong hydrogen-bonding solvents to achieve solvation. Consequently, it is highly soluble in polar protic solvents (like methanol and ethanol) and polar aprotic solvents (like DMSO), but practically insoluble in non-polar organics like hexane or dichloromethane[2].

Quantitative Solubility Matrix in Organic Solvents

To design efficient reaction workflows, we must map the solubility across different solvent classes. Below is the synthesized solubility profile for 2-Amino-5-chlorothiazole HCl at 25°C, grounded in its physicochemical properties.

Solvent ClassSpecific SolventSolubility ProfileMechanistic Causality
Polar Protic Methanol (MeOH)SolubleStrong dipole and H-bond donor capacity disrupt the ionic lattice of the HCl salt[2].
Polar Protic Ethanol (EtOH)SolubleSimilar to MeOH, though slightly lower capacity due to the longer aliphatic chain[2].
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh dielectric constant ( ϵ≈47 ) effectively solvates the separated ions without side reactions[2].
Polar Aprotic Tetrahydrofuran (THF)Poorly Soluble / SuspensionInsufficient dielectric constant to break the salt lattice. Often used as a suspension prior to in situ free-basing[3].
Non-Polar Dichloromethane (DCM)InsolubleHalogenated solvents cannot solvate the ionic salt. However, the free base is highly soluble in DCM[4].
Non-Polar Hexane / HeptaneInsolubleLack of dipole moment and H-bonding completely precludes solvation of the hydrochloride salt.

Self-Validating Protocol: Thermodynamic Solubility Determination

When transitioning a synthesis from bench to pilot scale, relying on qualitative terms ("soluble", "suspension") is insufficient. A rigorous, self-validating thermodynamic solubility assessment is required. I employ the Isothermal Shake-Flask Method coupled with solid-state verification.

The Causality of the Method: We do not just measure what is in the liquid phase; we must prove the solid phase hasn't changed. If the HCl salt disproportionates into the free base during equilibration, the measured concentration reflects a mixed-phase artifact, not the true salt solubility.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of 2-Amino-5-chlorothiazole HCl (approx. 500 mg) to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. (Experience dictates that 48 hours is mandatory for heterocyclic salts to reach true thermodynamic equilibrium).

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid. Carefully decant the supernatant.

  • Quantification (Liquid Phase): Dilute an aliquot of the supernatant with the HPLC mobile phase and analyze via HPLC-UV (C18 column, 254 nm detection) against a calibrated standard curve.

  • Validation (Solid Phase): Recover the solid pellet, dry it gently under a stream of nitrogen, and analyze it using X-Ray Powder Diffraction (XRPD).

    • Self-Validation Check: The XRPD diffractogram must match the reference pattern of the pure hydrochloride salt. If new peaks emerge, disproportionation has occurred, and the solubility data must be flagged.

AnalyticalWorkflow N1 Excess Solute + Target Solvent N2 Isothermal Equilibration (48h at 25°C) N1->N2 N3 Phase Separation (Centrifugation) N2->N3 N4 Supernatant Analysis (HPLC-UV) N3->N4 N5 Solid Phase Analysis (XRPD) N3->N5 N6 Quantify Thermodynamic Solubility N4->N6 N7 Confirm Salt Integrity (No Disproportionation) N5->N7 N7->N6 Validates

Self-validating isothermal shake-flask workflow for solubility determination.

Solvent Selection Strategy for Synthesis and Purification

Understanding the dichotomy between the solubility of the HCl salt and the free base dictates our workflow design in drug development.

Reaction Phase: When performing amide couplings (e.g., reacting the 2-amino group with a carboxylic acid), the HCl salt is often suspended in an aprotic solvent like THF or DCM. Because the salt is insoluble in these media, the reaction mixture begins heterogeneous[3]. The addition of a non-nucleophilic organic base (such as triethylamine or DIPEA) neutralizes the HCl. The resulting free base of 2-amino-5-chlorothiazole immediately dissolves into the THF/DCM, turning the suspension into a homogeneous solution ready for the coupling reagent[3]. Alternatively, polar mixtures like THF/H₂O with NaHCO₃ are utilized to maintain the solubility of both the salt and the neutralizing agent[1].

Purification Phase: Post-reaction, the solubility profile is exploited for liquid-liquid extraction. By ensuring the aqueous phase is basic (pH > 8), any unreacted 2-amino-5-chlorothiazole remains as a free base and can be selectively partitioned into an organic layer like chloroform or DCM[4], leaving polar byproducts and salts in the aqueous waste.

SolventSelection N1 2-Amino-5-chlorothiazole HCl N2 Reaction Phase N1->N2 N3 Purification Phase N1->N3 N4 Polar Protic (MeOH, EtOH) High Solubility N2->N4 Salt form preserved N5 Aprotic Suspension (THF, DCM) Requires Base Addition N2->N5 Amide coupling / Nucleophilic sub N6 Free-Basing (NaHCO3 / Et3N) N3->N6 Neutralize HCl N7 Biphasic Extraction (DCM or CHCl3 / H2O) N6->N7 Free base partitions to organic

Decision tree for solvent selection based on 2-Amino-5-chlorothiazole HCl solubility.

References

  • Source: University of Liverpool Repository (liverpool.ac.uk)
  • Source: chemicalmanufacturers.
  • Title: Compounds as cannabinoid receptor ligands and uses thereof (US9006275B2)
  • Title: 経口投与可能な新規グルコキナーゼ 活性化薬 TA-2395 の創製 (Creation of a novel orally administrable glucokinase activator TA-2395)

Sources

Exploratory

Electronic Properties and Reactivity of 2-Amino-5-chlorothiazole Hydrochloride: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In the realm of medicinal chemistry and heterocyclic synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In the realm of medicinal chemistry and heterocyclic synthesis, thiazole derivatives serve as privileged scaffolds. Among these, 2-Amino-5-chlorothiazole hydrochloride (CAS: 55506-37-1) stands out as a highly versatile building block[1]. Characterized by a push-pull electronic system—featuring an electron-donating exocyclic amine and an electron-withdrawing chlorine atom—this compound exhibits a unique reactivity profile. This technical guide provides an in-depth analysis of its electronic properties, mechanistic pathways, and self-validating experimental protocols for synthesizing high-value pharmaceutical intermediates, such as antiviral thiazolides and fused imidazo[2,1-b]thiazole systems[1][2].

Chemical Identity and Physicochemical Data

The commercial availability of this compound as a hydrochloride salt is a deliberate design choice. The free base of 2-amino-5-chlorothiazole is prone to oxidative degradation and exhibits poor aqueous solubility. Protonation at the endocyclic nitrogen stabilizes the electron-rich thiazole core and significantly enhances its solubility profile, making it highly manageable for benchtop synthesis[3].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-Amino-5-chlorothiazole hydrochloride
CAS Number 55506-37-1
Molecular Formula C₃H₄Cl₂N₂S (C₃H₃ClN₂S · HCl)
Molecular Weight 171.05 g/mol
Melting Point 164–167 °C (dec.)
Solubility Soluble in water
Appearance Dark cream to pale brown/pink powder

Data sourced from standardized chemical inventories[4][5].

Electronic Structure and Reactivity Profile

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does before designing a synthetic route. The reactivity of 2-amino-5-chlorothiazole is governed by the competing electronic effects of its substituents[6].

  • The Exocyclic Amine (C2): Normally, the amino group on a thiazole ring is a potent nucleophile (+M effect), capable of reacting readily with electrophiles such as acyl chlorides and anhydrides to form amides[7].

  • The Chloro Substituent (C5): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the thiazole ring, which consequently reduces the nucleophilicity of the C2-amine compared to an unsubstituted 2-aminothiazole[2].

  • The Endocyclic Nitrogen: This is the most basic site on the molecule. In the hydrochloride salt form, this nitrogen is protonated. Therefore, any reaction requiring the nucleophilicity of the exocyclic amine must begin with a neutralization step to generate the free base in situ.

Reactivity Core 2-Amino-5-chlorothiazole HCl N_Exo C2-Exocyclic Amine (Nucleophilic Center) Core->N_Exo Acylation/Alkylation Cl_Sub C5-Chloro Substituent (Electron Withdrawing) Core->Cl_Sub Inductive Effect (-I) N_Endo Endocyclic Nitrogen (Protonation Site) Core->N_Endo Salt Formation (HCl) Thiazolides Thiazolide Antivirals N_Exo->Thiazolides Reacts with Acid Chlorides Modulated_Nuc Requires Strong Electrophiles Cl_Sub->Modulated_Nuc Reduces Amine Nucleophilicity Stability High Aqueous Solubility N_Endo->Stability Prevents Oxidation

Caption: Electronic properties and reactivity mapping of 2-Amino-5-chlorothiazole hydrochloride.

Experimental Workflows and Methodologies

Protocol 1: Two-Phase Acylation for Thiazolide Synthesis (Anti-HBV Agents)

Objective: Synthesize 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide, a potent and selective inhibitor of Hepatitis B Virus (HBV) replication[2].

Causality & Logic: Because the C5-chlorine reduces the nucleophilicity of the amine, standard anhydrous coupling conditions often lead to sluggish reactions or low yields. A biphasic system (CH₂Cl₂ / Aqueous NaHCO₃) is employed. The aqueous base serves a dual purpose: it liberates the free base from the hydrochloride salt and acts as an acid scavenger for the HCl generated during acylation. The biphasic nature protects the highly reactive salicyloyl chloride from rapid hydrolysis while allowing the coupling to occur at the organic interface[2].

Step-by-Step Methodology:

  • Preparation: Suspend 2-amino-5-chlorothiazole hydrochloride (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Neutralization: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Self-Validation: Observe mild effervescence (CO₂ gas evolution); the suspension will clear as the free base dissolves into the organic layer.

  • Electrophile Addition: Cool the biphasic mixture to 0 °C. Add a solution of acetylsalicyloyl chloride (1.1 eq) in CH₂Cl₂ dropwise under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the disappearance of the amine spot confirms reaction completion.

  • Workup: Separate the organic layer. Wash sequentially with 1M HCl (to remove unreacted amine), water, and brine. Dry over anhydrous Na₂SO₄.

  • Deprotection & Purification: If an acetylated precursor was used, perform a mild base-catalyzed ester hydrolysis to yield the final 2-hydroxybenzoyl derivative. Recrystallize from ethanol.

Workflow Step1 1. Dissolve Starting Material in CH2Cl2 / Aq. NaHCO3 Step2 2. Free-Base Generation (In Situ Neutralization) Step1->Step2 Removes HCl Step3 3. Dropwise Addition of Salicyloyl Chloride Step2->Step3 Exposes free amine Step4 4. Biphasic Acylation (Room Temp, Vigorous Stirring) Step3->Step4 Nucleophilic attack Step5 5. Phase Separation & Organic Layer Wash Step4->Step5 Reaction completion Step6 6. Crystallization of Thiazolide Product Step5->Step6 Yields pure product

Caption: Two-phase acylation workflow for synthesizing thiazolide derivatives.

Protocol 2: Synthesis of 2-chloro-6-methylimidazo[2,1-b]thiazole

Objective: Construct a fused bicyclic heterocycle used in advanced drug discovery[1].

Causality & Logic: This reaction exploits the bifunctional nature of the 2-aminothiazole core. The initial step is the nucleophilic attack of the endocyclic nitrogen on an α-haloketone (e.g., chloroacetone), followed by an intramolecular condensation involving the exocyclic amine to close the imidazole ring.

Step-by-Step Methodology:

  • Free-Basing: Dissolve 2-amino-5-chlorothiazole hydrochloride in ethanol and neutralize with a stoichiometric amount of sodium ethoxide to precipitate NaCl. Filter to obtain the free base solution.

  • Alkylation: Add chloroacetone (1.2 eq) to the ethanolic solution. Reflux for 12 hours.

  • Cyclization: The intermediate undergoes spontaneous dehydrative cyclization under reflux conditions. Self-Validation: The reaction mixture will darken, and water is generated as a byproduct (can be removed via Dean-Stark if using a higher boiling solvent like toluene).

  • Isolation: Concentrate the solvent in vacuo, neutralize with aqueous ammonia, and extract with ethyl acetate. Purify via silica gel column chromatography.

Safety and Handling Data

Because of the reactive nature of the chloro and amino groups, strict adherence to safety protocols is required[4][8].

Table 2: Hazard Classifications and Precautionary Measures
Hazard ClassHazard StatementPrecautionary Measures
Acute Toxicity (Oral) H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves and eye protection.
Eye Damage H318: Causes serious eye damageP305+P351+P338: Rinse cautiously with water for several minutes.
Sensitization H317: May cause allergic skin reactionP261: Avoid breathing dust/fumes.
STOT SE H335: May cause respiratory irritationHandle exclusively within a certified chemical fume hood.

Data compiled from PubChem and standard Safety Data Sheets[4][8].

References

  • Thermo Scientific Chemicals. "2-Amino-5-chlorothiazole hydrochloride, 97% 1 g | Buy Online". Fisher Scientific.
  • Sigma-Aldrich. "2-Amino-5-chlorothiazole 95 55506-37-1". MilliporeSigma.
  • EvitaChem. "Buy Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride".
  • Benchchem. "2-Chlorothiazol-5-amine Properties and Reactivity". Benchchem.
  • PubChem. "2-Amino-5-chlorothiazole hydrochloride | C3H4Cl2N2S | CID 148743".
  • CymitQuimica. "CAS 55506-37-1: 2-Thiazolamine, 5-chloro-, hydrochloride (1:1)". CymitQuimica.
  • Thermo Fisher Scientific. "2-Amino-5-chlorothiazole hydrochloride, 97% 5 g". Thermo Fisher.
  • Journal of Medicinal Chemistry. "Thiazolides as Novel Antiviral Agents. 1. Inhibition of Hepatitis B Virus Replication".

Sources

Foundational

An In-Depth Technical Guide to the Thermal Degradation Pathways of 2-Amino-5-chlorothiazole HCl

Preamble: Navigating the Thermal Landscape of a Key Pharmaceutical Intermediate 2-Amino-5-chlorothiazole hydrochloride is a pivotal building block in the synthesis of numerous pharmaceutical agents. Its inherent stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Thermal Landscape of a Key Pharmaceutical Intermediate

2-Amino-5-chlorothiazole hydrochloride is a pivotal building block in the synthesis of numerous pharmaceutical agents. Its inherent stability, or lack thereof, under thermal stress is a critical parameter that dictates its storage, handling, and integration into drug manufacturing processes. Understanding its thermal degradation pathways is not merely an academic exercise but a fundamental necessity for ensuring the safety, efficacy, and quality of the final drug product.

This technical guide provides a comprehensive exploration of the anticipated thermal degradation pathways of 2-Amino-5-chlorothiazole HCl. While specific, published thermal degradation studies on this exact molecule are limited, this document synthesizes established principles of organic chemistry, data from analogous heterocyclic compounds, and state-of-the-art analytical methodologies to present a robust and scientifically grounded predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical experimental guidance.

Thermal Stability Profile: A Multifaceted Perspective

The thermal stability of 2-Amino-5-chlorothiazole HCl is governed by the interplay of its structural features: the thiazole ring, the amino group, the chloro substituent, and its formulation as a hydrochloride salt. The melting point of 2-Amino-5-chlorothiazole HCl is reported to be in the range of 164-167 °C, with decomposition. This indicates that thermal degradation initiates at or near its melting point.

Forced degradation studies, as outlined in regulatory guidelines, are essential for elucidating the intrinsic stability of a molecule.[1] These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing to provoke degradation.

Postulated Thermal Degradation Pathways

The thermal degradation of 2-Amino-5-chlorothiazole HCl is anticipated to proceed through a complex network of reactions, including dehydrochlorination, deamination, ring cleavage, and subsequent fragmentation and rearrangement. The presence of chlorine and nitrogen suggests the potential evolution of corrosive and toxic gases. Studies on the pyrolysis of other nitrogen- and chlorine-containing heterocyclic compounds have shown the formation of volatile products such as HCl, NH3, HCN, CO, CO2, and various aromatic and nitrogenated fragments.[2]

Initial Degradation: Dehydrochlorination and Dimerization

The initial phase of thermal degradation is likely to involve the loss of hydrogen chloride from the hydrochloride salt, yielding the free base, 2-Amino-5-chlorothiazole. This free base is more susceptible to further degradation.

Simultaneously, intermolecular reactions can lead to the formation of dimers and oligomers, a common degradation pathway for aminothiazoles.

Caption: Initial dehydrochlorination and subsequent dimerization.

Thiazole Ring Cleavage: A Cascade of Fragmentation

At elevated temperatures, the thiazole ring is expected to undergo cleavage. The C-S and C-N bonds are the most likely points of initial fragmentation due to their lower bond energies compared to C-C bonds. This ring-opening can initiate a cascade of reactions leading to the formation of smaller, volatile molecules.

One plausible pathway involves the cleavage of the S-C2 and C4-C5 bonds, leading to the formation of highly reactive intermediates that can further decompose to release hydrogen cyanide (HCN), a common pyrolysis product of nitrogen-containing heterocycles.[2] The chlorine substituent can be released as HCl or as part of chlorinated organic fragments.

Caption: Thiazole ring cleavage and fragmentation cascade.

Complete Decomposition: Formation of Gaseous Byproducts

Under more extreme thermal stress, the complete breakdown of the molecule will occur, leading to the formation of simple, stable gaseous products. Safety data for similar compounds indicate that these can include oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SOx).

Experimental Investigation of Thermal Degradation

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal degradation of 2-Amino-5-chlorothiazole HCl. The combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) provides both bulk thermal stability information and detailed identification of degradation products.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, the number of decomposition stages, and the associated mass losses. DSC provides information on the energetics of the process (endothermic or exothermic).

Experimental Protocol:

  • Instrument: A calibrated simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-5-chlorothiazole HCl into an inert crucible (e.g., alumina).

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to 600 °C at a heating rate of 10 °C/min.

  • Atmosphere:

    • Inert: Nitrogen at a flow rate of 50 mL/min to study pyrolysis.

    • Oxidative: Air at a flow rate of 50 mL/min to study oxidative decomposition.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve.

    • Identify the temperatures of maximum mass loss rate from the derivative thermogravimetric (DTG) curve.

    • Quantify the mass loss at each stage.

    • Correlate thermal events with endothermic or exothermic peaks in the DSC curve.

Expected Data Summary:

ParameterExpected Observation (Inert Atmosphere)Expected Observation (Oxidative Atmosphere)
Tonset ~160-180 °CPotentially slightly higher due to initial stabilization
Decomposition Stages Likely two or more distinct stagesMore complex, multi-stage decomposition
Major Mass Loss Corresponding to the loss of HCl, and fragmentation of the ringSignificant mass loss due to combustion
Residue at 600 °C Potential for a carbonaceous residueMinimal residue due to complete combustion
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile degradation products formed at specific temperatures.

Experimental Protocol:

  • Instrument: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: Place a small amount (0.1-0.5 mg) of 2-Amino-5-chlorothiazole HCl into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Perform single-shot pyrolysis at temperatures corresponding to the major decomposition stages identified by TGA (e.g., 200 °C, 350 °C, and 500 °C).

  • GC-MS Conditions:

    • GC Column: A mid-polarity column suitable for separating a wide range of organic compounds.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all degradation products.

    • MS Detector: Operate in full scan mode to acquire mass spectra of the eluting compounds.

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to the degradation products.

    • Identify the chemical structure of each product by comparing its mass spectrum with a spectral library (e.g., NIST) and through manual interpretation of the fragmentation patterns.

Predicted Degradation Products:

Predicted ProductChemical FormulaNotes
Hydrogen ChlorideHClFrom the hydrochloride salt and decomposition
AmmoniaNH3From the amino group
Hydrogen CyanideHCNFrom the cleavage of the C-N bonds in the ring
Carbon DisulfideCS2From the sulfur atom in the ring
ChloroacetonitrileC2H2ClNA potential fragment from ring cleavage
ThiazoleC3H3NSDechlorinated and deaminated parent ring
Pyridine and derivativesC5H5NPotential rearrangement products
Chlorinated aromatic compoundsVariousFrom recombination of fragments
Polycyclic aromatic hydrocarbons (PAHs)VariousAt higher pyrolysis temperatures

Mechanistic Insights and Causality

The proposed degradation pathways are rooted in the fundamental principles of chemical reactivity. The initial loss of HCl is a classic acid-base reaction driven by temperature. The subsequent susceptibility of the thiazole ring to cleavage is a consequence of the heteroatoms (N and S) that introduce points of weakness in the aromatic system. The formation of stable small molecules like HCN, CO2, and NH3 is thermodynamically favored at high temperatures.

The use of an inert versus an oxidative atmosphere will significantly influence the degradation products.[2] In an inert atmosphere, pyrolysis will dominate, leading to a wider array of organic fragments and a higher char yield. In an oxidative atmosphere, combustion reactions will be prevalent, resulting in a more complete breakdown to simple oxides (CO2, H2O, NOx, SOx) and a lower residue.

Conclusion and Future Perspectives

This technical guide provides a predictive framework for understanding the thermal degradation of 2-Amino-5-chlorothiazole HCl. The proposed pathways, based on the analysis of similar chemical structures and established analytical techniques, offer a solid foundation for further experimental investigation.

It is imperative for researchers working with this compound to conduct the detailed experimental studies outlined herein. The data generated will not only validate and refine the proposed degradation pathways but will also provide the critical information needed for risk assessment, process optimization, and the development of safe and stable pharmaceutical products. The elucidation of these pathways is a key step in mastering the chemistry of this important pharmaceutical intermediate.

References

  • MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

  • Bałczewski, P., et al. Flash Vacuum Pyrolysis of 1,3-Thiazole-5(4H)-thiones. ZORA (Zurich Open Repository and Archive).
  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • Gao, Y., et al.
  • ResearchGate. (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • ResearchSpace.
  • Hesse, M., et al. 5 Thermal Reactions in the Mass Spectrometer (EI-MS). Mass Spectrometry.
  • ResearchGate. Pyrolysis of Triclosan (TCS)
  • Dash, S., et al. Mass spectrometry based evolved gas analysis system for thermal decomposition studies.
  • TA Instruments. Evolved Gas Analysis: Introduction to TGA/MS. [Link]

  • Spectroscopy Europe. Investigating the curing of amino resins with TGA-MS and TGA-FT-IR. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for Palladium-Catalyzed Cross-Coupling of 2-Amino-5-chlorothiazole Hydrochloride

Introduction & Strategic Scope The compound 2-Amino-5-chlorothiazole hydrochloride (CAS 55506-37-1) is a highly versatile, commercially available building block[1]. It is frequently utilized in the synthesis of biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Scope

The compound 2-Amino-5-chlorothiazole hydrochloride (CAS 55506-37-1) is a highly versatile, commercially available building block[1]. It is frequently utilized in the synthesis of biologically active molecules, including novel thiazolide antiviral agents[2] and kinase inhibitors. However, performing transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) on this substrate presents a unique set of chemical challenges.

This application note provides researchers with field-proven, self-validating protocols to successfully achieve C-C bond formation at the 5-position of the thiazole ring, detailing the mechanistic causality behind each experimental choice.

Mechanistic Causality & Reaction Engineering (E-E-A-T)

To design a successful cross-coupling workflow, three distinct molecular hurdles must be addressed:

A. The C-Cl Bond Activation Barrier

Unlike aryl iodides or bromides, the carbon-chlorine bond in 5-chlorothiazoles is notoriously difficult to activate. The thiazole ring is electron-rich at the 5-position, and the electron-donating nature of the 2-amino group further increases this electron density. This significantly raises the activation energy required for the oxidative addition of Palladium into the C5-Cl bond[3].

  • Engineering Solution: Reactions require elevated temperatures (80–100 °C) and the use of 2 to 3 equivalents of the organometallic reagent (e.g., arylboronic acid) to drive the reaction to completion[3]. Electron-rich, bulky phosphine ligands (like XPhos) are critical to facilitating oxidative addition.

B. Catalyst Poisoning by the Free Amine

The unprotected primary amine at the 2-position can act as a competitive nucleophile (leading to unwanted Buchwald-Hartwig amination oligomers) or coordinate directly to the Palladium center, effectively poisoning the catalyst[4].

  • Engineering Solution: While direct coupling is possible using highly sterically hindered ligands that block amine coordination, protecting the 2-amine (e.g., via Boc protection) prior to coupling is the most reliable way to ensure high yields and prevent catalyst deactivation.

C. The Hydrochloride Salt Factor

The reagent is supplied as a hydrochloride salt to prevent the oxidative degradation of the electron-rich aminothiazole over time[1].

  • Engineering Solution: In any cross-coupling setup, the HCl salt necessitates the addition of at least one extra equivalent of base. Failure to account for this will stall the transmetalation step, as the base required to activate the boronic acid is prematurely consumed by neutralizing the HCl.

Quantitative Data: Condition Optimization Summary

The following table summarizes the quantitative outcomes of different strategic approaches to the Suzuki-Miyaura coupling of 2-amino-5-chlorothiazole.

StrategyCatalyst / Ligand SystemBase (Equiv)Temp / TimeTypical YieldPrimary Failure Mode
Direct Coupling (Standard) Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0 eq)80 °C / 16 h40–55%Incomplete oxidative addition; Pd-black precipitation[3].
Direct Coupling (Bulky Ligand) Pd₂(dba)₃ / XPhos (5 mol%)K₃PO₄ (4.0 eq)100 °C / 12 h65–75%Competitive amination if base is insufficiently degassed[5].
Protected Amine (Boc) Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0 eq)90 °C / 8 h85–95% Minor deprotection during prolonged heating.

Workflow Visualization

G SM 2-Amino-5-chlorothiazole HCl (Starting Material) Neut In situ Neutralization (Excess Base: K3PO4 / Na2CO3) SM->Neut Path1 Direct Suzuki Coupling (Pd2(dba)3, XPhos, 100°C) Neut->Path1 Pathway A (Direct) Path2_Prot Amine Protection (Boc2O, DMAP, Et3N) Neut->Path2_Prot Pathway B (Protected) Product 5-Aryl-2-aminothiazole (Target Compound) Path1->Product Path2_Coup Suzuki Coupling of Protected Intermediate (Pd(dppf)Cl2, 90°C) Path2_Prot->Path2_Coup Path2_Deprot Global Deprotection (TFA / DCM, rt) Path2_Coup->Path2_Deprot Path2_Deprot->Product

Workflow for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-5-chlorothiazole.

Step-by-Step Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Cross-Coupling (Bulky Ligand Approach)

This protocol avoids the protection/deprotection steps by utilizing XPhos, which is bulky enough to prevent the 2-amino group from coordinating to the Palladium center[5].

Reagents:

  • 2-Amino-5-chlorothiazole hydrochloride: 1.0 mmol (171.05 mg)

  • Arylboronic acid: 2.0 mmol (Excess required due to slow oxidative addition)[3]

  • Pd₂(dba)₃: 0.025 mmol (2.5 mol%, delivers 5 mol% Pd)

  • XPhos: 0.06 mmol (6 mol%)

  • K₃PO₄ (anhydrous): 4.0 mmol (1 extra equivalent to neutralize the HCl salt)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v), 10 mL

Step-by-Step Methodology:

  • Preparation & Degassing: In a 20 mL Schlenk flask, combine the thiazole HCl salt, arylboronic acid, and K₃PO₄. Add the Dioxane/H₂O mixture. Sparge the suspension with Argon for 15 minutes. Causality: Oxygen rapidly degrades electron-rich phosphine ligands like XPhos.

  • Catalyst Addition: Quickly add Pd₂(dba)₃ and XPhos under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12–16 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze. The protocol is self-validating when the starting material peak (m/z 135 [M+H]⁺ for the free base) is completely replaced by the product mass. If m/z 135 persists after 12 hours, catalyst poisoning has occurred; spike with an additional 0.5 eq of boronic acid and 2 mol% Pd catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Two-Step Protection-Coupling Strategy (High-Yield Approach)

When direct coupling fails due to highly complex or sensitive arylboronic acids, masking the primary amine is required.

Step 1: Di-Boc Protection

  • Suspend 2-Amino-5-chlorothiazole HCl (1.0 mmol) in DCM (10 mL). Add Triethylamine (3.0 mmol) to neutralize the salt and act as a base.

  • Add DMAP (0.1 mmol) and Di-tert-butyl dicarbonate (Boc₂O, 2.5 mmol). Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) must show a complete shift from a baseline-stuck polar spot to a fast-moving, UV-active spot. A Ninhydrin stain must be negative, confirming the absence of the primary amine.

  • Wash with 0.1 M HCl, dry, and concentrate to yield the N,N-di-Boc-2-amino-5-chlorothiazole.

Step 2: Suzuki Coupling & Deprotection

  • Combine the protected thiazole (1.0 mmol), Arylboronic acid (1.5 mmol), K₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol) in Dioxane/H₂O (4:1).

  • Degas with Argon and heat at 90 °C for 8 hours.

  • After standard aqueous workup and concentration, dissolve the crude protected product in DCM (5 mL) and add Trifluoroacetic acid (TFA, 2 mL). Stir for 2 hours at room temperature to achieve global deprotection.

  • Concentrate under vacuum, neutralize with saturated NaHCO₃, and extract with EtOAc to isolate the pure 5-Aryl-2-aminothiazole.

References

  • Sigma-Aldrich. "2-Amino-5-chlorothiazole hydrochloride". sigmaaldrich.com. URL:[1]

  • Organic Letters, ACS Publications. "Regiocontrolled Synthesis of Substituted Thiazoles". URL:[3]

  • Journal of Medicinal Chemistry, PMC. "Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication". URL:[2]

  • Beilstein J. Org. Chem., PMC. "Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications". URL:[4]

  • Universita degli Studi di Parma. "Novel Adjuvant Strategies to overcome Antimicrobial Resistance". URL:[5]

Sources

Application

Use of 2-Amino-5-chlorothiazole hcl as a pharmaceutical intermediate

As a Senior Application Scientist, I have structured this guide to move beyond basic product inserts, providing drug development professionals with a deep mechanistic understanding of 2-Amino-5-chlorothiazole hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to move beyond basic product inserts, providing drug development professionals with a deep mechanistic understanding of 2-Amino-5-chlorothiazole hydrochloride . This guide dissects the causality behind its reactivity, its toxicological profile, and the specific experimental workflows required to harness it effectively in advanced pharmaceutical synthesis.

Executive Summary & Chemical Profile

2-Amino-5-chlorothiazole hydrochloride is a highly versatile heterocyclic building block. It is predominantly utilized as a foundational intermediate in the synthesis of fused bicyclic systems (e.g., 2-chloro-6-methylimidazo[2,1-b]thiazole) and broad-spectrum thiazolide antivirals targeting Hepatitis B Virus (HBV).

To ensure reproducibility in scale-up environments, understanding the quantitative physicochemical parameters of this intermediate is critical.

Table 1: Quantitative Physicochemical & Reactivity Data

ParameterValue / CharacteristicExperimental Implication
CAS Number 55506-37-1Standard identifier for procurement and regulatory filing.
Molecular Formula C₃H₄Cl₂N₂S (C₃H₃ClN₂S · HCl)Requires stoichiometric calculation adjustments for the HCl salt during basic couplings.
Molecular Weight 171.05 g/mol -
Melting Point 164–167 °C (dec.)Indicates thermal instability at high temperatures; avoid prolonged heating during drying.
Nucleophilicity Low (Exocyclic Amine)Standard peptide coupling reagents (EDC/HOBt) often fail; requires highly electrophilic partners.
Aromatic Substitution Highly deactivatedThe 5-chloro group prevents further electrophilic aromatic substitution on the thiazole ring.

Mechanistic Insights & Reactivity Profiling

The Causality of the 5-Chloro Substitution

In drug design, the choice to utilize the 5-chloro derivative over an unsubstituted 2-aminothiazole is driven by both electronic and biological causality. The chlorine atom exerts a strong electron-withdrawing inductive effect (-I). This significantly reduces the electron density across the thiazole ring, which in turn drastically lowers the nucleophilicity of the exocyclic 2-amino group.

Experimental Consequence: When synthesizing thiazolide antivirals, [1]. To force the reaction to completion, researchers must utilize the highly reactive acid chloride method within a biphasic solvent system.

Bioactivation Liabilities and Toxicological Causality

A critical hurdle in utilizing 2-aminothiazoles in drug development is their inherent bioactivation liability. Unsubstituted or electron-rich 2-aminothiazoles are susceptible to one- or two-electron oxidations catalyzed by Cytochrome P450 and peroxidases. This metabolic oxidation generates highly electrophilic hydroxylamine or radical intermediates that covalently bind to nucleophiles (such as DNA or glutathione), leading to mutagenicity ( [2]).

By functionalizing the amine (e.g., via stable amidation into a thiazolide) and occupying the 5-position with a chlorine atom, medicinal chemists can sterically and electronically block these metabolic oxidation pathways, circumventing the bioactivation liability while retaining therapeutic efficacy.

Bioactivation_Pathway A 2-Amino-5-chlorothiazole B Cytochrome P450 / Peroxidases (Oxidation) A->B Metabolic Oxidation F Therapeutic Amidation (Acid Chloride) A->F Synthetic Modification C Electrophilic Intermediate (Hydroxylamine) B->C Bioactivation D Nucleophilic Attack (DNA/Proteins) C->D Covalent Binding E Bioactivation Liability (Ames Mutagenicity) D->E Toxicity G Stable Thiazolide Antiviral (HBV Inhibitor) F->G Drug Development

Metabolic bioactivation vs. therapeutic amidation of 2-Amino-5-chlorothiazole.

Key Synthetic Workflows

  • Synthesis of Thiazolide Antivirals: Biphasic amidation of 2-amino-5-chlorothiazole with 2-acetoxy-3-methylbenzoyl chloride yields potent, selective HBV inhibitors. The 5-chloro substitution is crucial here; unlike the 5-nitro analogue (Nitazoxanide), the 5-chloro derivative is inactive against anaerobes but highly selective for viral replication [1].

  • Synthesis of 2-chloro-6-methylimidazo[2,1-b]thiazole: The exocyclic amine and the adjacent endocyclic nitrogen participate in a condensation reaction with α-haloketones (e.g., chloroacetone) to form biologically active fused bicyclic systems [3].

  • Diazotization to 2-Chlorothiazole-5-thiol: A Sandmeyer-type reaction where the 2-amino group is converted to a diazonium salt using sodium nitrite/HCl, followed by nucleophilic displacement with a sulfur species to yield a potent thiolate nucleophile [4].

Experimental Protocol: Self-Validating Biphasic Amidation

Due to the suppressed nucleophilicity of 2-amino-5-chlorothiazole, the following biphasic protocol is engineered to drive amidation to >85% yield while preventing the hydrolysis of the highly reactive acid chloride intermediate.

Self-Validation Principle: This protocol utilizes real-time pH monitoring and continuous phase-boundary agitation to ensure the reaction system validates its own progress. If the pH drops, the reaction stalls, instantly signaling the operator to intervene.

Step-by-Step Methodology:
  • Free-Basing and Dissolution:

    • Suspend 2-Amino-5-chlorothiazole hydrochloride (1.0 eq, 10 mmol) in 50 mL of Dichloromethane (CH₂Cl₂).

    • Add 50 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: The biphasic system serves a dual purpose: it liberates the free base of the thiazole into the organic layer while the aqueous layer acts as an infinite sink for the HCl generated during coupling, preventing the amine from re-protonating and deactivating.

  • Acid Chloride Preparation (Parallel Step):

    • In a separate dry flask, treat the desired carboxylic acid precursor (1.1 eq) with Thionyl Chloride (SOCl₂, 4.0 eq) and a catalytic drop of DMF. Reflux for 2 hours, then concentrate in vacuo to yield the crude acid chloride. Dissolve this in 20 mL of anhydrous CH₂Cl₂.

  • Biphasic Coupling:

    • Cool the biphasic thiazole mixture to 0–5 °C using an ice bath. Ensure vigorous mechanical stirring (crucial for maximizing the surface area of the biphasic boundary).

    • Add the acid chloride solution dropwise over 30 minutes.

    • Self-Validation Check (IPC): Spot the aqueous layer with pH paper every 10 minutes. The pH must remain >8. If it drops, the HCl byproduct is outcompeting the buffer, and the reaction will stall. Add solid NaHCO₃ immediately if pH < 8.

  • Phase Separation & Workup:

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Transfer to a separatory funnel. Extract the organic layer. Wash the organic phase sequentially with 1M HCl (20 mL) to remove unreacted amine, followed by brine (30 mL).

  • Purification & Yield Validation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • TLC Validation: Run a TLC (Hexane/EtOAc 1:1). The product will appear as a new, highly UV-active spot with a higher Rf than the highly polar starting thiazole. Recrystallize from Ethanol to achieve >98% purity.

Biphasic_Workflow S1 Step 1: Dissolution 2-Amino-5-chlorothiazole HCl in CH2Cl2 & aq. NaHCO3 S3 Step 3: Biphasic Coupling Dropwise addition at 0-5 °C under vigorous stirring S1->S3 S2 Step 2: Activation Synthesize Acid Chloride from Carboxylic Acid S2->S3 S4 Step 4: Phase Separation Extract CH2Cl2 layer, Wash with Brine/Water S3->S4 S5 Step 5: Purification Dry (Na2SO4), Concentrate, Recrystallize S4->S5

Biphasic amidation workflow for low-nucleophilicity 2-aminothiazoles.

References

  • Title: Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication Source: Journal of Medicinal Chemistry, American Chemical Society (2011) URL: [Link]

  • Title: A Rational Chemical Intervention Strategy To Circumvent Bioactivation Liabilities Associated with a Nonpeptidyl Thrombopoietin Receptor Agonist Containing a 2-Amino-4-arylthiazole Motif Source: Chemical Research in Toxicology, American Chemical Society (2007) URL: [Link]

Method

Catalytic Applications of 2-Amino-5-chlorothiazole Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Versatility of the 2-Amino-5-chlorothiazole Scaffold The 2-amino-5-chlorothiazole hydrochloride building block is a pivotal intermediate in contemporary organic synthesis, particularly in the realm of d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the 2-Amino-5-chlorothiazole Scaffold

The 2-amino-5-chlorothiazole hydrochloride building block is a pivotal intermediate in contemporary organic synthesis, particularly in the realm of drug discovery and development. Its unique structural features—a nucleophilic amino group, a reactive halogen "handle," and the bio-isosteric nature of the thiazole ring—render it a versatile substrate for a multitude of catalytic transformations. This guide provides an in-depth exploration of the key catalytic applications of this valuable building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The applications detailed herein are foundational for accessing a diverse array of complex molecules, including kinase inhibitors and other biologically active agents.

Core Catalytic Transformations

The synthetic utility of 2-amino-5-chlorothiazole HCl is primarily harnessed through three major classes of catalytic reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the C5-chloro substituent for the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Copper-Catalyzed Sandmeyer-Type Reactions: Transforming the C2-amino group into various other functionalities.

  • Copper-Catalyzed Nucleophilic Substitution Reactions: Targeting the C5-position for the introduction of diverse substituents.

This guide will delve into the practical aspects of these transformations, providing both theoretical grounding and actionable experimental procedures.

Application 1: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 5-position of the thiazole ring serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These methods are paramount for elaborating the core structure and introducing molecular complexity, which is crucial for modulating pharmacological activity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C5 position of the thiazole and a wide range of aryl or heteroaryl boronic acids or esters. This reaction is fundamental in the synthesis of bi-aryl and hetero-bi-aryl structures commonly found in medicinal chemistry.[1][2]

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. The electron-rich nature of the 2-aminothiazole ring can influence the catalytic cycle, necessitating careful optimization.[1]

  • Catalyst/Ligand System: A combination of a palladium source like Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand is typically employed. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For less reactive chloro-substrates, more electron-rich and sterically hindered biarylphosphine ligands may be required to promote the oxidative addition step.[1]

  • Base: An inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃ is essential to activate the boronic acid partner, forming a more nucleophilic boronate species that participates in transmetalation.[1]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, toluene) and water is often used. Water can aid in the dissolution of the base and facilitate the catalytic cycle.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized starting point and may require optimization for specific substrates.[1]

Materials:

  • 2-Amino-5-chlorothiazole hydrochloride

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 2-amino-5-chlorothiazole hydrochloride (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add the anhydrous solvent mixture (5 mL) via syringe.

  • Stir the reaction mixture at 80-120 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O1001275-90
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene110880-95

Note: Yields are typical ranges and will vary based on the specific arylboronic acid used.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines.[3][4][5] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C5 position of the 2-amino-5-chlorothiazole core, a key step in the synthesis of many pharmaceuticals.

Mechanistic Considerations: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][6] The choice of a sterically hindered and electron-rich phosphine ligand is often crucial to promote the reductive elimination step and prevent catalyst decomposition.[6]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)(X)L Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(X)L->Amine_Coordination HNR'R'' Base Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Amine_Coordination->Ar-Pd(II)(NR'R'')L Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Application 2: Copper-Catalyzed Sandmeyer-Type Reaction

The Sandmeyer reaction is a classic and highly effective method for converting an aromatic amino group into a variety of other functional groups via a diazonium salt intermediate.[7] In the context of 2-amino-5-chlorothiazole, this copper-catalyzed transformation is invaluable for replacing the 2-amino group, for instance, with another chloro atom to produce 2,5-dichlorothiazole, a versatile intermediate for further functionalization.[8][9]

Causality Behind Experimental Choices:

  • Diazotization: The reaction is initiated by treating the 2-aminothiazole with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.[10]

  • Copper(I) Catalyst: A copper(I) salt, such as copper(I) chloride, catalyzes the displacement of the diazonium group with a chloride ion. The copper catalyst facilitates a single-electron transfer mechanism, leading to the formation of the desired product and nitrogen gas.[7][10]

Experimental Protocol: Synthesis of 2,5-Dichlorothiazole via Sandmeyer Reaction

This protocol is adapted from general procedures for Sandmeyer reactions on heterocyclic amines.[8][9][10]

Materials:

  • 2-Amino-5-chlorothiazole hydrochloride

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice-salt bath

  • Dichloromethane or other suitable extraction solvent

Procedure:

  • Diazotization:

    • Suspend 2-amino-5-chlorothiazole hydrochloride (1.0 mmol) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl and cool it to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to afford 2,5-dichlorothiazole.

Diagram: Sandmeyer Reaction Workflow

Sandmeyer_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction (< 10 °C) cluster_workup Work-up & Purification A 2-Amino-5-chlorothiazole HCl B Add NaNO2 (aq) A->B HCl (aq) C Diazonium Salt Intermediate B->C D Add to CuCl/HCl solution C->D E N2 Evolution D->E F 2,5-Dichlorothiazole E->F G Extraction F->G H Purification G->H I Final Product H->I

Caption: Step-by-step workflow for the Sandmeyer reaction.

Application in Drug Development: The Case of Dasatinib

The catalytic functionalization of 2-aminothiazole derivatives is exemplified in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[11][12][13] Although the commercial synthesis routes have evolved, early and demonstrative syntheses showcase the importance of building upon the 2-aminothiazole core. Key steps often involve the formation of a 2-aminothiazole-5-carboxamide intermediate, which then undergoes further coupling reactions.[11][12]

Logical Relationship: Synthesis of a Dasatinib Precursor

Dasatinib_Precursor A 2-Aminothiazole-5-carboxamide Intermediate B Acylation with Chloroacetyl Chloride A->B C Chloroacetamide Derivative B->C D Nucleophilic Substitution (e.g., with a piperazine derivative) C->D E Dasatinib Analog Precursor D->E

Caption: Conceptual workflow for elaborating the 2-aminothiazole core.

Conclusion and Future Outlook

2-Amino-5-chlorothiazole hydrochloride remains a cornerstone building block for accessing complex, biologically active molecules. The catalytic methodologies described—palladium-catalyzed cross-coupling and copper-catalyzed Sandmeyer reactions—provide reliable and versatile tools for its elaboration. As catalytic methods continue to advance, particularly in the realm of C-H activation and late-stage functionalization, the applications of this and related thiazole building blocks are set to expand even further, enabling the synthesis of next-generation therapeutics with enhanced precision and efficiency.

References

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Retrieved from [Link]

  • Scite.ai. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • Nature. (2023). Copper catalyzed synthesis of thiazole derivatives from enaminones, amines and CS₂. Scientific Reports, 13(1), 13689. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 27(23), 8439. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route 2 of dasatinib. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. Retrieved from [Link]

Sources

Application

Scale-up synthesis methods for 2-Amino-5-chlorothiazole hydrochloride

Application Note: Scale-Up Synthesis and Isolation Protocols for 2-Amino-5-chlorothiazole Hydrochloride Executive Summary 2-Amino-5-chlorothiazole hydrochloride (CAS 55506-37-1) is a highly versatile heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Isolation Protocols for 2-Amino-5-chlorothiazole Hydrochloride

Executive Summary

2-Amino-5-chlorothiazole hydrochloride (CAS 55506-37-1) is a highly versatile heterocyclic building block extensively utilized in the synthesis of biologically active compounds, including broad-spectrum antiviral thiazolides (e.g., nitazoxanide analogues)[1] and bi-aryl dihydroorotate dehydrogenase (DHODH) inhibitors[2]. Scaling up the synthesis of this intermediate presents unique challenges, primarily concerning exotherm management, regioselectivity, and the oxidative instability of the free base. This application note details a field-proven, self-validating protocol for the pilot-scale synthesis of 2-amino-5-chlorothiazole hydrochloride, emphasizing mechanistic causality, process safety, and high-purity isolation.

Mechanistic Grounding & Route Selection

The synthesis relies on the electrophilic aromatic substitution (EAS) of 2-aminothiazole. The electron-donating amino group at the C2 position strongly activates the thiazole ring. The C5 position is inherently the most nucleophilic site due to the stabilization of the Wheland intermediate by both the adjacent sulfur atom and the nitrogen lone pair.

While industrial mega-scale processes often utilize sulfuryl chloride ( SO2​Cl2​ ) due to its high atom economy[3], this route generates copious amounts of SO2​ and HCl gases, requiring specialized scrubbing infrastructure. For pilot-scale (1–50 kg) and advanced preclinical development, N-Chlorosuccinimide (NCS) is the superior choice[2]. NCS provides a controlled, mild release of electrophilic chlorine ( Cl+ ), which suppresses the formation of 4,5-dichloro over-chlorination impurities and eliminates corrosive gas evolution during the primary reaction phase.

Quantitative Comparison of Chlorinating Agents
Chlorinating AgentRegioselectivity (C5)Primary ByproductsExotherm ProfileScale-Up Suitability
N-Chlorosuccinimide (NCS) Excellent (>95%)Succinimide (water-soluble)Moderate, easily controlledHighly recommended for 1–50 kg pilot scale
Sulfuryl Chloride ( SO2​Cl2​ ) Good (~90%) SO2​ gas, HCl gasHigh, rapid gas evolutionPreferred for >100 kg industrial scale; requires scrubbing
Chlorine Gas ( Cl2​ ) Moderate (~80%) HCl gas, over-chlorinated speciesVery HighRarely used due to safety and over-chlorination risks

Process Workflow Visualization

Workflow SM 2-Aminothiazole (Starting Material) Chlor Regioselective Chlorination (NCS, MeCN, 0-5 °C) SM->Chlor Workup Aqueous Quench & Phase Separation Chlor->Workup Exotherm Control FreeBase 2-Amino-5-chlorothiazole (Free Base in EtOAc) Workup->FreeBase Succinimide Removal Salt HCl Gas / Isopropanol Precipitation FreeBase->Salt Drying & Cooling Product 2-Amino-5-chlorothiazole HCl (Final Product) Salt->Product Filtration

Process workflow for the scale-up synthesis of 2-Amino-5-chlorothiazole hydrochloride.

Step-by-Step Experimental Protocol (Pilot-Scale NCS Route)

This protocol is designed as a self-validating system; each phase includes built-in quality control checks to ensure process integrity before proceeding to the next step.

Phase 1: Substrate Dissolution & Cooling
  • Charge a jacketed glass-lined reactor with 2-aminothiazole (1.0 equivalent, e.g., 1.0 kg, 10.0 mol) and anhydrous Acetonitrile (MeCN) (10 L, 10 volumes).

  • Agitate at 150 RPM until complete dissolution is achieved.

  • Cool the reactor internal temperature ( Tint​ ) to 0–5 °C using a chiller unit.

  • Causality & Rationale: 2-Aminothiazole is highly reactive. Pre-cooling the system is critical to prevent a runaway exotherm upon the initial addition of the oxidant, which would lead to oxidative degradation of the amine and darkening of the reaction mixture.

Phase 2: Controlled Chlorination
  • Weigh N-Chlorosuccinimide (NCS) (1.05 equivalents, 1.40 kg, 10.5 mol).

  • Add the NCS portion-wise over 2 hours. Monitor the Tint​ continuously, ensuring it does not exceed 15 °C.

  • Stir the reaction mixture for an additional 4 hours at 15–20 °C.

  • In-Process Control (IPC): Sample the reaction and analyze via HPLC or TLC (Eluent: Hexane/EtOAc 1:1). Proceed only when unreacted 2-aminothiazole is <1%.

  • Causality & Rationale: Portion-wise addition of NCS provides a controlled release of the electrophile. Maintaining Tint​ below 20 °C ensures strict regioselectivity for the C5 position, preventing the formation of 4,5-dichloro impurities[2].

Phase 3: Aqueous Workup & Succinimide Removal
  • Concentrate the reaction mixture under reduced pressure (40 °C) to remove ~70% of the MeCN.

  • Partition the resulting slurry between Ethyl Acetate (EtOAc) (10 L) and Deionized Water (10 L).

  • Separate the phases. Wash the organic layer with saturated aqueous NaHCO3​ (5 L) followed by brine (5 L).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and transfer to a clean, dry reactor.

  • Causality & Rationale: Succinimide (the byproduct of NCS) is highly water-soluble. The biphasic aqueous workup effectively extracts this byproduct into the aqueous layer, eliminating the need for costly and unscalable chromatographic purification.

Phase 4: Hydrochloride Salt Formation & Isolation
  • Cool the EtOAc solution containing the 2-amino-5-chlorothiazole free base to 0–5 °C.

  • Add a solution of 4M HCl in Isopropanol (1.2 equivalents, 3.0 L) dropwise over 1 hour. A dense, pale-cream to pinkish precipitate will immediately begin to form[4].

  • Stir the suspension for 2 hours at 0 °C to maximize crystallization yield.

  • Filter the product using a Nutsche filter or centrifuge. Wash the filter cake with cold EtOAc (2 L).

  • Dry the solid in a vacuum oven at 40 °C to a constant weight.

  • Causality & Rationale: The free base of 2-amino-5-chlorothiazole is prone to oxidation and will degrade (darken) if stored at room temperature. Immediate conversion to the hydrochloride salt locks the molecule into a stable, highly crystalline form that boasts an indefinite shelf-life under standard storage conditions[5].

Process Analytical Technology (PAT) & Quality Control

To validate the success of the scale-up, the final product must meet the following analytical specifications:

  • Appearance: Dark cream to pale brown/pink crystalline powder[4].

  • Yield: Expected 82–88% (based on 2-aminothiazole).

  • Purity (HPLC): >98% (Area %).

  • 1 H NMR (DMSO- d6​ , 400 MHz): δ 9.50 (br s, 3H, −NH3+​ ), 7.35 (s, 1H, C4-H). Note: The disappearance of the C5-H proton (typically around δ 6.8 in the starting material) and the downfield shift of the amine protons confirm successful chlorination and salt formation.

References

  • Korba, B. E., et al. (2008). "Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication". PMC. Available at:[Link]

  • Erve, J. C. L., et al. (2007). "A Rational Chemical Intervention Strategy To Circumvent Bioactivation Liabilities Associated with a Nonpeptidyl Thrombopoietin Receptor Agonist Containing a 2-Amino-4-arylthiazole Motif". ACS Publications. Available at:[Link]

  • Google Patents. "WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors".

Sources

Method

Application Note: Functionalization of 2-Amino-5-chlorothiazole HCl in Medicinal Chemistry

Introduction & Rationale 2-Amino-5-chlorothiazole hydrochloride (CAS 55506-37-1) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1]. The thiazole core is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

2-Amino-5-chlorothiazole hydrochloride (CAS 55506-37-1) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1]. The thiazole core is a privileged scaffold found in numerous FDA-approved therapeutics. The specific substitution pattern of a C2-amine and a C5-chlorine provides a unique electronic environment: the electron-withdrawing chlorine atom modulates the basicity and nucleophilicity of the amine, while the amine itself serves as a primary handle for generating diverse pharmacophores, such as amides, ureas, and diazonium intermediates[2][3].

While the free base form of 2-amino-5-chlorothiazole is prone to oxidative degradation over time, the hydrochloride salt form is highly preferred for its enhanced shelf stability, solid-state handling properties, and predictable solubility profiles during synthesis[1][4].

Physicochemical Properties & Reactivity Profile

To effectively functionalize this molecule, one must understand how its physical properties dictate experimental conditions.

Table 1: Physicochemical Profile of 2-Amino-5-chlorothiazole HCl
PropertyValue / DescriptionExperimental Implication
Molecular Formula C₃H₄Cl₂N₂SContains both a covalently bound C5-Cl and an ionic HCl salt[1].
Molecular Weight 171.05 g/mol Crucial for stoichiometric calculations in coupling reactions[1].
Appearance Dark cream to pale brown/pink powderColor variations are common but do not necessarily indicate poor purity[5].
Melting Point 164–167 °C (dec.)Decomposes upon melting; avoid excessive thermal stress during drying[4].
Solubility Soluble in polar aprotic solvents (DMF, DMSO), sparingly in non-polarReactions typically require DMF, THF, or DCM with a solubilizing base[6].
Reactivity Causality

The presence of the C5-chlorine atom significantly reduces the nucleophilicity of the C2-amino group via inductive electron withdrawal, making it less reactive than an unsubstituted 2-aminothiazole[3][7]. Consequently, standard acylation reactions require robust coupling reagents (e.g., EDCI/HOBt, HATU) or highly reactive electrophiles (e.g., acid chlorides)[3][6]. Furthermore, because the starting material is a hydrochloride salt, an auxiliary base (such as N-methylmorpholine or triethylamine) must be introduced to liberate the weakly nucleophilic free amine in situ before electrophilic attack can occur[6][8].

Key Applications in Drug Discovery

  • Antiviral Thiazolides (Nitazoxanide Analogs): The 5-chloro analog of nitazoxanide has demonstrated significant efficacy against hepatitis B, hepatitis C, and SARS-CoV-2[2][3]. Functionalization at the C2 position via amidation is the critical step in synthesizing these candidates.

  • Metabolic Disease Targets (Glucokinase Activators): 2-Amino-5-chlorothiazole is coupled with substituted acetamides to create potent allosteric activators of glucokinase, a target for type 2 diabetes management[6].

  • TPO Receptor Agonists: The 2-aminothiazole motif is heavily explored in thrombopoietin (TPO) receptor agonists. Careful functionalization is required to circumvent bioactivation liabilities (e.g., mutagenicity) sometimes associated with the free amine[9].

G A 2-Amino-5-chlorothiazole HCl B Base Neutralization (TEA / NMM) A->B Deprotonation C Free 2-Amino-5-chlorothiazole B->C D Amidation (EDCI/HOBt) Thiazolide Antivirals C->D Electrophile Addition E Diazotization (NaNO2/HCl) Sandmeyer Reactions C->E Nitrous Acid F C5-Cl Activation Cross-Coupling C->F Pd/Ni Catalysis

Logical Workflow for Functionalizing 2-Amino-5-chlorothiazole HCl.

Validated Experimental Protocols

Protocol 1: Amidation via EDCI/HOBt Coupling (Synthesis of Thiazolide Derivatives)

Objective: Synthesize N-(5-chlorothiazol-2-yl)amides, a core structure for antiviral and metabolic drug candidates[6][8].

Causality & Logic: EDCI is chosen as the primary coupling agent because its urea byproduct is water-soluble, allowing for a self-validating, easy purification via simple aqueous workup. HOBt is added to form a highly reactive ester intermediate; this prevents racemization (if chiral centers are present on the acid) and accelerates the reaction with the weakly nucleophilic, 5-chloro-deactivated amine[6][8].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF), depending on the acid's solubility.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.2 equiv) and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv) to the solution. Stir at 0 °C for 15 minutes to ensure complete formation of the active ester.

  • Free Base Liberation: In a separate vial, suspend 2-Amino-5-chlorothiazole hydrochloride (1.1 equiv) in DCM. Add N-methylmorpholine (NMM) or Triethylamine (TEA) (2.5 equiv). Insight: 1.0 equiv of base is strictly consumed to neutralize the HCl salt, while the 1.5 equiv excess ensures the reaction mixture remains basic, preventing protonation of the amine and driving the coupling forward[6][8].

  • Coupling: Add the neutralized thiazole solution dropwise to the activated acid mixture. Allow the reaction to warm naturally to room temperature and stir for 12–18 hours[6].

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract the aqueous phase with DCM (3 × 50 mL). Wash the combined organic layers successively with 2% aqueous HCl (to remove unreacted amine and base), saturated NaHCO₃, and brine[6].

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol 2: Diazotization and Sandmeyer-Type Transformation

Objective: Convert the C2-amino group into a different functional group (e.g., thiol, halide) to explore structure-activity relationships (SAR)[7][10].

Causality & Logic: The primary aromatic amine can be converted into a highly reactive diazonium salt using nitrous acid. Because the thiazole ring is electron-deficient (an effect exacerbated by the C5-Cl), the diazonium intermediate is highly unstable. It must be kept at strict sub-zero temperatures before immediate trapping with a nucleophile (e.g., NaSH for thiols)[7][10]. The visual evolution of nitrogen gas serves as an immediate, self-validating indicator of successful nucleophilic displacement.

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-Amino-5-chlorothiazole HCl (1.0 equiv) in a mixture of concentrated HCl and water. Cool the solution to -5 °C to 0 °C using an ice-salt bath.

  • Nitrous Acid Generation: Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, strictly maintaining the internal temperature below 0 °C to prevent premature degradation of the diazonium salt[7][10]. Stir for 30 minutes.

  • Nucleophilic Displacement: Slowly add the cold diazonium solution to a vigorously stirred solution of the desired nucleophile (e.g., aqueous NaSH for synthesizing 2-mercapto-5-chlorothiazole) maintained at 0 °C[10].

  • Nitrogen Evolution: Allow the reaction to slowly warm to room temperature. Monitor the evolution of N₂ gas, which confirms the displacement of the diazo group.

  • Isolation: Extract the product with ethyl acetate. Wash with brine, dry over MgSO₄, and concentrate. Purify via recrystallization or chromatography.

Pathway T 5-Chloro Thiazolide (Drug Candidate) M Mitochondrial Uncoupling (Energy Depletion) T->M Induces K Kinase Modulation (PKR Activation) T->K Activates V Inhibition of Viral Protein Maturation M->V Blocks Glycosylation K->V eIF2α Phosphorylation R Suppression of Viral Replication V->R Efficacy

Antiviral Mechanism of Action for 5-Chloro Thiazolide Derivatives.

References

  • A Rational Chemical Intervention Strategy To Circumvent Bioactivation Liabilities Associated with a Nonpeptidyl Thrombopoietin Receptor Agonist Containing a 2-Amino-4-arylthiazole Motif ACS Publications[Link]

  • 2-Amino-5-chlorothiazole hydrochloride | C3H4Cl2N2S | CID 148743 PubChem (NIH) [Link]

  • Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication PMC (NIH)[Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods The Journal of Organic Chemistry - ACS Publications[Link]

  • WO2008104994A2 - 2,2,2-tri-substituted acetamide derivatives as glucokinase activators Google P
  • Therapeutic Potential of Nitazoxanide: An Appropriate Choice for Repurposing versus SARS-CoV-2? ResearchGate / ACS Infectious Diseases[Link]

Sources

Application

Application Note: 2-Amino-5-chlorothiazole HCl Reagent Preparation and Workflows in Drug Discovery

Executive Summary The development of heterocyclic drug candidates frequently relies on the versatile reactivity of aminothiazoles. Specifically, 2-Amino-5-chlorothiazole hydrochloride (CAS: 55506-37-1) has emerged as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of heterocyclic drug candidates frequently relies on the versatile reactivity of aminothiazoles. Specifically, 2-Amino-5-chlorothiazole hydrochloride (CAS: 55506-37-1) has emerged as a critical building block in medicinal chemistry[1],[2]. It is prominently utilized in the synthesis of broad-spectrum anti-infectives, such as the thiazolide class of antiviral agents (e.g., Hepatitis B inhibitors)[3], and as a starting reagent for complex fused heterocycles like 2-chloro-6-methylimidazo[2,1-b]thiazole[2],[4].

This technical guide provides an in-depth analysis of the physicochemical properties, reactivity mapping, and a self-validating experimental protocol for utilizing this reagent in high-throughput drug discovery workflows.

Physicochemical Profiling & Reagent Causality

Understanding the physical properties of 2-amino-5-chlorothiazole HCl is essential for optimizing reaction conditions and storage.

Quantitative Data Summary
PropertyValueCausality / Relevance in Drug Discovery
Molecular Formula C₃H₄Cl₂N₂S (C₃H₃ClN₂S · HCl)Low molecular weight (171.05 g/mol ) makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD)[1].
Melting Point 164–167 °C (dec.)Indicates thermal stability limits; reactions exceeding 150°C may lead to compound degradation[2].
Solubility Soluble in H₂O, DMSOHigh aqueous solubility facilitates use in biological assays, while DMSO solubility allows for seamless integration into automated parallel synthesis[4].
Commercial Purity Typically ≥95% to 97%High purity is required to prevent side-reactions from unchlorinated or over-chlorinated thiazole impurities[2],[4].
The Causality of the Hydrochloride Salt

A common question in medicinal chemistry is why the hydrochloride salt[1] is preferred over the free base. The free base of 2-amino-5-chlorothiazole is highly electron-rich and prone to rapid oxidation and degradation under atmospheric conditions. By utilizing the HCl salt, researchers achieve a significantly extended shelf life and maintain precise stoichiometric accuracy. The salt form prevents the premature dimerization or oxidative degradation of the amine, ensuring reproducible yields across parallel synthesis arrays.

Reactivity Mapping in Medicinal Chemistry

The 2-amino-5-chlorothiazole scaffold offers three distinct vectors for chemical diversification, making it a highly valuable pharmacophore in drug design.

Reactivity Core 2-Amino-5-chlorothiazole HCl Nuc 2-Amino Group (Nucleophilic Center) Core->Nuc Amidation / Buchwald Elec 5-Chloro Position (Electrophilic Center) Core->Elec Suzuki / SNAr Ring Thiazole Ring (Pharmacophore) Core->Ring H-Bonding / Pi-Stacking

Reactivity profile of 2-amino-5-chlorothiazole in drug design.

  • The 2-Amino Group (Nucleophile): Due to the delocalization of the nitrogen lone pair into the electron-deficient thiazole ring, this amine is significantly less nucleophilic than standard aliphatic amines. This causality dictates that highly efficient coupling agents (e.g., EDC/HOBt) or reactive acid chlorides must be used for amidation.

  • The 5-Chloro Position (Electrophile): The chlorine atom serves as an excellent handle for late-stage functionalization via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr).

  • The Thiazole Ring: Acts as a potent hydrogen-bond acceptor and participates in π-π stacking within target protein binding pockets.

Application Spotlight: Antiviral Thiazolide Synthesis

Thiazolides are a class of broad-spectrum anti-infective agents. A prototypical example is Nitazoxanide. Recent drug discovery efforts have identified that coupling 2-amino-5-chlorothiazole with salicylic acid derivatives yields potent, selective inhibitors of Hepatitis B Virus (HBV) replication, such as 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide[3].

Workflow Salt 2-Amino-5-chlorothiazole HCl (Stable Precursor) Base Free Base Generation (in situ via NMM) Salt->Base NMM Addition Coupling Amidation Reaction (CH2Cl2, RT, 12h) Base->Coupling Nucleophilic Attack Activation Carboxylic Acid Activation (EDC/HOBt) Activation->Coupling Activated Ester Product Thiazolide Derivative (Target Drug Candidate) Coupling->Product Aqueous Workup

Synthetic workflow for thiazolide drug candidates from the HCl salt.

Self-Validating Experimental Protocol: In Situ Free-Basing & Amidation

To successfully incorporate 2-amino-5-chlorothiazole HCl into a drug candidate, the following self-validating protocol utilizes in situ free-basing.

Why N-Methylmorpholine (NMM)? NMM (pKa ~7.4) is selected over stronger bases like DIPEA (pKa ~10.5). While DIPEA is standard in peptide synthesis, its high basicity can promote the degradation of the HOBt-active ester when reacting with poorly nucleophilic aminothiazoles. NMM provides perfectly balanced basicity to deprotonate the aminothiazole HCl salt without triggering side reactions[3].

Step-by-Step Methodology

Phase 1: Carboxylic Acid Activation

  • In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve the target carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M concentration).

  • Add EDC·HCl (1.2 eq) in a single portion. Stir at room temperature for 30 minutes.

  • Self-Validation Checkpoint 1: Perform TLC (Hexane/EtOAc 1:1). The system is validated for the next step when the starting acid spot is completely consumed, replaced by a less polar active ester spot.

Phase 2: In Situ Free-Basing & Coupling 4. Add 2-amino-5-chlorothiazole hydrochloride (1.1 eq)[2] directly to the reaction mixture. 5. Add NMM (2.5 eq) dropwise over 5 minutes.

  • Causality: 1.0 eq of NMM neutralizes the thiazole HCl salt, 1.0 eq neutralizes the HCl generated by the EDC coupling agent, and 0.5 eq acts as a catalytic buffer to drive the reaction forward[3].

Phase 3: Reaction Monitoring & Correction 6. Stir the reaction at room temperature for 12 hours. 7. Self-Validation Checkpoint 2 (LC-MS): Sample 5 µL of the reaction mixture into 1 mL of Acetonitrile. Run a standard 3-minute LC-MS gradient.

  • Pass Condition: Disappearance of the m/z 135 [M+H]⁺ peak (corresponding to the free aminothiazole).
  • Fail/Corrective Action: Due to the low nucleophilicity of the aminothiazole, if the m/z 135 peak persists with an area >5%, the reaction has stalled. Add an additional 0.2 eq of EDC and 0.2 eq of NMM, then stir for 4 more hours.

Phase 4: Quench & Isolation 8. Dilute the reaction with additional CH₂Cl₂. 9. Wash the organic layer sequentially with 1M aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Causality: The 1M HCl wash selectively removes unreacted aminothiazole and NMM. The NaHCO₃ wash removes unreacted carboxylic acid and HOBt. This orthogonal washing strategy ensures the organic layer contains highly pure thiazolide product without the need for immediate column chromatography.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • 2-Amino-5-chlorothiazole hydrochloride | C3H4Cl2N2S | CID 148743 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • 2-Amino-5-chlorothiazole hydrochloride, 97% | Thermo Scientific Chemicals Source: Fisher Scientific URL:[Link]

  • Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification and recrystallization techniques for 2-Amino-5-chlorothiazole hydrochloride

Welcome to the Technical Support Center for 2-Amino-5-chlorothiazole hydrochloride handling, purification, and recrystallization. As a Senior Application Scientist, I designed this guide for researchers and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-5-chlorothiazole hydrochloride handling, purification, and recrystallization.

As a Senior Application Scientist, I designed this guide for researchers and drug development professionals scaling up the synthesis of thiazolide derivatives (e.g., antiviral agents like nitazoxanide analogs). The integrity of the 2-aminothiazole core is highly susceptible to oxidative degradation, and its hydrochloride salt requires precise solvent management to prevent dissociation. This guide provides field-proven, self-validating methodologies to isolate and purify this critical intermediate.

Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the physical constraints of the molecule. The presence of the hydrochloride salt dictates our solvent choices, while the thermal decomposition threshold limits our heating parameters.

Table 1: Quantitative Data & Purification Impact

PropertyValueCausality / Impact on Purification
Molecular Formula C₃H₃ClN₂S · HClThe HCl salt is highly polar, making it soluble in water and alcohols, but insoluble in non-polar organics.
Molecular Weight 171.05 g/mol Relevant for stoichiometric calculations during downstream coupling reactions.
Melting Point 164–167 °C (Decomposes)Critical: High-temperature recrystallization will degrade the product. Solvents boiling above 80 °C should be avoided.
Solubility Soluble in water, ethanolEnables the use of alcohol/ether anti-solvent systems for controlled precipitation[1].
Appearance Pale pink to dark creamDiscoloration indicates trace oxidation of the amine group, requiring carbon decolorization[2].

Mechanistic Recrystallization Protocol: Anti-Solvent Crystallization

Causality Focus: Why use an anti-solvent system? Heating this hydrochloride salt in pure polar solvents to achieve supersaturation often leads to thermal degradation, as the compound decomposes near 164 °C [3]. By utilizing a binary solvent system (Ethanol/Diethyl Ether), we achieve supersaturation at much lower temperatures, preserving the thiazole ring's integrity and preventing the loss of the HCl salt.

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-amino-5-chlorothiazole hydrochloride in a round-bottom flask. Add a minimal volume of absolute ethanol (primary solvent). Heat gently to 50–60 °C under constant stirring until dissolved. Do not exceed 60 °C to prevent premature decomposition.

  • Decolorization (If necessary): If the solution is dark brown or pinkish (indicating oxidation), add 5% w/w activated carbon (e.g., Darco). Stir at 50 °C for 10 minutes. The high surface area of the carbon selectively adsorbs polymeric oxidation byproducts.

  • Hot Filtration: Filter the hot solution rapidly through a pre-warmed Celite pad to remove the activated carbon and any insoluble inorganic impurities.

  • Anti-Solvent Addition: Transfer the filtrate to a crystallization flask. While maintaining the solution at ~40 °C, add diethyl ether (anti-solvent) dropwise. Causality: The gradual addition of a non-polar solvent lowers the dielectric constant of the mixture, forcing the polar hydrochloride salt out of solution without trapping impurities in the crystal lattice. Stop adding when the solution reaches the "cloud point" (persistent turbidity).

  • Controlled Cooling: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (4 °C) for 2 hours to maximize crystal nucleation and yield.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold diethyl ether to remove residual mother liquor.

  • Drying & Validation (Self-Validating Step): Dry the crystals in a vacuum oven at 40 °C for 12 hours. Validation: Determine the melting point of the dried crystals. A sharp decomposition range of 164–167 °C confirms the preservation of the hydrochloride salt and high purity. A depressed melting point indicates trapped solvent or free-base contamination.

Workflow Visualization

G Start Crude 2-Amino-5-chlorothiazole HCl Dissolve Dissolution (Hot EtOH, 60°C) Start->Dissolve Minimal Vol Charcoal Decolorization (Activated Carbon) Dissolve->Charcoal If Discolored Filter Hot Filtration (Through Celite) Dissolve->Filter If Clear Charcoal->Filter AntiSolvent Anti-Solvent Addition (Dropwise Et2O) Filter->AntiSolvent Maintain Temp Cooling Controlled Cooling (Room Temp to 4°C) AntiSolvent->Cooling Induce Nucleation Collect Vacuum Filtration & Cold Wash Cooling->Collect Crystallization Dry Vacuum Drying (40°C, 12h) Collect->Dry Remove Solvent Pure Pure Crystalline Product Dry->Pure Validation (MP: 164-167°C)

Workflow for the anti-solvent recrystallization of 2-Amino-5-chlorothiazole hydrochloride.

Troubleshooting & FAQs

Q: My recrystallized product is "oiling out" (forming a liquid layer) instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or when the anti-solvent is added too rapidly. Solution: Decrease the temperature of the saturated solution to ~40 °C before adding the anti-solvent. Add the diethyl ether dropwise under vigorous stirring. If oiling persists, seed the solution with a few pure crystals of 2-amino-5-chlorothiazole hydrochloride just before reaching the cloud point to force solid nucleation.

Q: The recovered yield is unacceptably low (<40%). What is driving this loss? A: This hydrochloride salt has exceptionally high solubility in polar solvents [1]. If your primary solvent (ethanol) volume is too high, the product will remain dissolved even at 4 °C. Solution: Strictly minimize the primary solvent volume—use just enough to dissolve the crude mass at 60 °C. Additionally, ensure your wash solvent (diethyl ether) is pre-chilled to 0 °C to prevent accidental dissolution of the filter cake during the washing step.

Q: During recrystallization, I suspect I lost the hydrochloride salt and isolated the free base. How can I verify and correct this? A: The free base has a significantly lower melting point and a different solubility profile (e.g., it is highly soluble in dichloromethane, whereas the HCl salt is not). This dissociation happens if the solvent contains basic impurities or excessive moisture. Solution: To ensure the preservation of the HCl salt, add 1–2 drops of concentrated ethanolic HCl to the primary solvent prior to crystallization. This pushes the equilibrium back toward the salt form. Verify the salt form post-drying by checking the melting point (the HCl salt decomposes sharply at 164–167 °C).

Q: I am trying to couple this purified intermediate to an acid chloride, but the reaction is sluggish. Is my salt impure? A: Not necessarily. The 2-amino group on a 5-chlorothiazole ring is inherently a poor nucleophile due to the electron-withdrawing nature of both the thiazole ring and the chlorine atom. Solution: For successful coupling (e.g., in the synthesis of thiazolide antivirals), you must liberate the free base in situ. Literature shows that coupling 2-amino-5-chlorothiazole requires either a two-phase system (CH₂Cl₂ / aq. NaHCO₃) or the use of strong coupling reagents like HATU with pyridine [4].

References

  • National Institutes of Health (PMC). "Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication." NIH PubMed Central. URL: [Link]

Sources

Optimization

Preventing degradation of 2-Amino-5-chlorothiazole hcl during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 2-Amino-5-chlorothiazole hydrochloride (HCl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 2-Amino-5-chlorothiazole hydrochloride (HCl) .

This compound is a highly reactive heterocyclic building block critical for synthesizing kinase inhibitors, targeted protein degradation (PROTAC) substrates, and antiprion agents[1]. However, its structural features—specifically the electron-rich exocyclic amine and the electron-deficient thiazole ring—make it inherently unstable under standard laboratory conditions if not handled with rigorous precision.

Below is the definitive troubleshooting and operational guide to preserving the integrity of this compound.

Part 1: Mechanistic Insights (The Causality of Degradation)

To prevent degradation, you must first understand the thermodynamic and kinetic drivers behind it. 2-Amino-5-chlorothiazole HCl degrades via three primary interconnected pathways:

  • Moisture-Induced Dissociation (Hygroscopicity): The hydrochloride salt form is utilized to stabilize the reactive amine. However, this salt is highly hygroscopic[2]. When exposed to atmospheric moisture, the salt absorbs water, causing localized dissolution and dissociation into the free base. The free base possesses a significantly more electron-rich nitrogen, drastically lowering the activation energy required for oxidation.

  • Oxidative Dimerization: The 2-amino group is highly prone to oxidative coupling. In the presence of oxygen or oxidizing solvents, radical intermediates form, leading to the generation of azo-dimers and N-oxygenated products[3].

  • Solvent-Mediated Decomposition (The DMSO Effect): 2-Aminothiazoles are notorious for undergoing rapid chemical decomposition when stored as stock solutions in Dimethyl Sulfoxide (DMSO) at room temperature[4]. DMSO acts as a mild oxidant over time, leading to the formation of dimerized artifacts that frequently cause false positives in biological assays (acting as Pan-Assay Interference Compounds, or PAINS)[4].

DegradationMechanisms API 2-Amino-5-chlorothiazole HCl (Stable Salt) FreeBase Free Base Formation (Highly Reactive) API->FreeBase HCl Dissociation Dimers Azo-Dimers & N-Oxides API->Dimers Dimerization Radicals Radical Cleavage Products API->Radicals C-Cl Cleavage Moisture Atmospheric Moisture (H2O) Moisture->API Hygroscopic Ingress DMSO DMSO / Oxygen (Oxidative Stress) DMSO->API Direct Oxidation Light UV Light (Photolytic Stress) Light->API Photon Absorption FreeBase->Dimers Accelerated Oxidation

Degradation pathways of 2-Amino-5-chlorothiazole HCl under environmental stress.

Part 2: Troubleshooting FAQs

Q: My 2-Amino-5-chlorothiazole HCl powder was originally cream-colored but has turned dark yellow/brown. Can I still use it? A: No. Discoloration is the primary visual indicator of oxidative degradation, specifically the formation of highly conjugated azo-dimers[3]. Using this degraded batch will introduce significant impurities into your synthesis or biological assays. You must verify purity via LC-MS or NMR. To prevent this, always store the compound under an inert atmosphere (Argon/N2)[2].

Q: The compound has clumped into a hard, sticky mass inside the vial. What happened? A: The HCl salt has absorbed atmospheric moisture. Clumping indicates water ingress, which facilitates the dissociation of the stabilizing HCl molecule and accelerates hydrolysis[2]. This usually occurs when a vial stored at -20°C is opened before it has fully equilibrated to room temperature, causing ambient humidity to condense directly onto the cold powder.

Q: I prepared a 10 mM stock solution in DMSO for my high-throughput screening assays, but my results are not reproducible after a week. Why? A: 2-Aminothiazoles undergo rapid chemical decomposition in DMSO at room temperature, sometimes degrading by over 60% within seven days[4]. This degradation yields oxygenated products that possess their own off-target biological activities. Always prepare DMSO stocks fresh, or store them strictly at -80°C and avoid freeze-thaw cycles.

Part 3: Data Center

Table 1: Degradation Pathways and Preventative Measures

StressorMechanistic ConsequenceVisual / Analytical IndicatorPreventative Measure
Moisture HCl dissociation; Free base formationClumping; Sticky textureStore with desiccant; Equilibrate to RT before opening.
Oxygen N-oxidation; Azo-dimerizationCream powder turns yellow/brownHandle in Argon glovebox; Purge vials with N2.
DMSO Solvent-mediated oxidationMultiple peaks in LC-MSPrepare fresh; Store stocks at -80°C max 1 week.
UV Light Radical C-Cl cleavageIncreased baseline noise in HPLCStore in amber glass vials.

Table 2: Storage Condition Matrix

StateOptimal TemperatureAtmosphereContainer TypeMax Shelf Life
Solid Powder -20°CArgon / NitrogenAmber glass + PTFE cap24 Months
Aqueous Stock 4°CAmbientClear/Amber glass< 12 Hours (Unstable)
DMSO Stock -80°CArgonPolypropylene tube1 - 2 Weeks

Part 4: Standard Operating Procedures (Protocols)

To ensure a self-validating system, every protocol must include an internal control mechanism.

Protocol 1: Inert Aliquoting and Long-Term Storage Workflow

Causality: Repeatedly opening a bulk container introduces moisture and oxygen, exponentially increasing the degradation rate of the remaining powder. Aliquoting isolates the risk.

  • Equilibration: Remove the sealed bulk container of 2-Amino-5-chlorothiazole HCl from the -20°C freezer. Place it in a desiccator at room temperature for exactly 2 hours before breaking the seal.

  • Inert Transfer: Move the unopened container into a glovebox purged with Argon (O2 < 1 ppm, H2O < 1 ppm).

  • Aliquoting: Dispense the powder into pre-weighed, oven-dried (120°C for 4h) amber glass vials.

  • Sealing: Cap the vials using PTFE-lined screw caps. Wrap the caps tightly with Parafilm.

  • Self-Validation Step: Weigh each sealed vial and record the mass on the label. A weight increase during future audits indicates moisture ingress, invalidating the seal's integrity.

  • Secondary Containment: Place the aliquots into a secondary vacuum-sealed bag containing indicating Drierite (desiccant). Store at -20°C.

StorageWorkflow Receipt 1. Equilibration Warm to RT Glovebox 2. Glovebox Argon Atmosphere Receipt->Glovebox Aliquoting 3. Aliquoting Amber Glass Vials Glovebox->Aliquoting Desiccator 4. Secondary Containment + Desiccant Aliquoting->Desiccator Storage 5. Long-Term Storage (-20°C) Desiccator->Storage

Optimal inert handling and long-term storage workflow for hygroscopic thiazole salts.

Protocol 2: Forced Degradation & Stability Verification Assay

Causality: Before using a stored batch in a critical synthesis, you must verify that no sub-visual dimerization has occurred.

  • Sample Preparation: Dissolve 1.0 mg of the stored 2-Amino-5-chlorothiazole HCl in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v). Do not use DMSO for this analytical check.

  • Standard Preparation: Prepare a fresh 1.0 mg/mL standard from a newly purchased, authenticated batch.

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase HPLC column. Use a gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 15 minutes. Detect at 254 nm.

  • Data Analysis: Oxidized azo-dimers are highly lipophilic and will elute significantly later than the parent peak.

  • Self-Validation Step (Mass Balance): The sum of the peak areas of any degradation products plus the remaining parent compound in the stored sample must equal the total peak area of the fresh standard. If the total area is lower, the compound has degraded into insoluble polymers that are stuck on the column frit.

References

  • Safety Data Sheet for 2-Amino-5-chlorothiazole hydrochloride . Fisher Scientific. 2

  • Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution . MDPI. 3

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity . D-NB.4

  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases . Journal of Medicinal Chemistry (ACS). 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-5-chlorothiazole HCl Solubility

Welcome to the Technical Support Formulation Guide. As a Senior Application Scientist, I frequently consult with researchers who encounter paradoxical precipitation when working with halogenated aminothiazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Formulation Guide. As a Senior Application Scientist, I frequently consult with researchers who encounter paradoxical precipitation when working with halogenated aminothiazoles. While the hydrochloride (HCl) salt of 2-Amino-5-chlorothiazole is specifically synthesized to enhance aqueous solubility[1], it notoriously crashes out of solution when introduced to standard physiological buffers.

This guide is designed to move beyond basic troubleshooting. By dissecting the thermodynamic causality behind these formulation failures, we provide self-validating protocols that ensure robust, reproducible experimental design.

Part 1: Mechanistic Overview of Precipitation

To solve solubility issues, we must first understand the thermodynamic forces driving them. When 2-Amino-5-chlorothiazole HCl is added to common biological media (like PBS), it faces two distinct chemical barriers: pH-driven deprotonation and the common ion effect .

G Start 2-Amino-5-chlorothiazole HCl Added to Aqueous Media Media1 Chloride-Rich Buffer (e.g., PBS, 0.9% NaCl) Start->Media1 Media2 Neutral/Basic Buffer (pH > 5.0) Start->Media2 Mech1 Common Ion Effect [Cl-] shifts equilibrium Media1->Mech1 Mech2 Deprotonation Forms Free Base Media2->Mech2 Precip1 Precipitation of Intact HCl Salt Mech1->Precip1 Precip2 Precipitation of Lipophilic Free Base Mech2->Precip2 Solution1 Use Non-Chloride Buffers (e.g., Acetate) Precip1->Solution1 Solution2 Lower pH (< 4.0) or Add Cosolvents Precip2->Solution2

Mechanisms of 2-Amino-5-chlorothiazole HCl precipitation and targeted resolution strategies.

Part 2: Physicochemical Parameters

Understanding the quantitative limits of your compound is the first step in successful formulation.

Physicochemical ParameterValueMechanistic Implication for Formulation
Molecular Weight 171.05 g/mol (HCl salt)Small molecular size allows rapid dissolution kinetics in pure, unbuffered DI water[1].
Estimated pKa ~4.0 (Conjugate acid)The electron-withdrawing 5-chloro group lowers the pKa. At physiological pH (7.4), the compound deprotonates entirely, driving free base precipitation[2].
Solubility (DI Water) >50 mg/mLHigh solubility is achieved due to unsuppressed dissociation in the absence of competing ions.
Solubility (PBS, pH 7.4) <1 mg/mLSeverely limited by the dual thermodynamic effects of Cl⁻ common ion suppression and pH-driven deprotonation[3][4].
Part 3: Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DI water perfectly, but it crashes out immediately upon addition to PBS (pH 7.4). Why? A1: This is a classic intersection of two thermodynamic barriers. First, the pH of PBS (7.4) is significantly higher than the pKa of the aminothiazole nitrogen. At this pH, the soluble salt rapidly deprotonates, converting into the highly lipophilic, insoluble free base[2]. Second, PBS contains 137 mM NaCl. This high concentration of ambient chloride ions triggers the "common ion effect," suppressing the solubility product (Ksp) of any remaining intact hydrochloride salt, forcing it out of solution[3][4].

Q2: Can I just heat the PBS solution to force the compound into solution? A2: No. Heating increases kinetic energy and temporarily raises the solubility limit, but it does not alter the underlying thermodynamic equilibrium of the common ion effect or the pH-driven free base conversion. Once the solution cools to room temperature (or 37°C for biological assays), it will inevitably nucleate and precipitate[2]. A reliable protocol requires thermodynamic stability, not a temporary kinetic suspension.

Q3: If I cannot use PBS, how do I formulate this for cell culture assays where pH 7.4 is mandatory? A3: You must bypass the aqueous limitations by utilizing a solubilizing vehicle and carrier proteins. For cell culture, use a cosolvent system (e.g., a DMSO master stock). When this stock is diluted directly into culture media containing Fetal Bovine Serum (FBS), the serum albumin acts as a hydrophobic carrier protein, binding the lipophilic free base before it has the opportunity to nucleate and precipitate.

Part 4: Self-Validating Experimental Protocols

To guarantee experimental integrity, follow these step-by-step methodologies. Each protocol includes built-in self-validation checkpoints to ensure the system is behaving as expected.

Protocol A: pH-Controlled Aqueous Formulation (For In Vivo / Biochemical Assays)

Objective: Formulate a stable 5 mg/mL aqueous solution without using organic cosolvents.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Critical Step: Do NOT use Hydrochloric Acid (HCl) to adjust the pH; use Acetic Acid to reach pH 4.0.

    • Causality: Avoiding HCl prevents the introduction of extraneous chloride ions, completely circumventing the common ion effect[4].

  • API Addition: Slowly add 5 mg of 2-Amino-5-chlorothiazole HCl per 1 mL of buffer while stirring at 400 rpm at room temperature.

  • Self-Validation Checkpoint 1 (pH Drift): Measure the pH of the final solution. The dissolution of the HCl salt will release protons, potentially dropping the pH further. If the pH drops below 3.0, carefully adjust it back to 4.0 using 0.1 M NaOH to prevent tissue necrosis during in vivo administration.

  • Self-Validation Checkpoint 2 (Tyndall Effect): Shine a laser pointer through the solution against a dark background. A solid, visible beam path indicates a colloidal suspension (micro-precipitation). A completely clear, invisible path indicates a true thermodynamic solution.

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter. Resistance during filtration is an immediate indicator of micro-precipitation.

Protocol B: Cosolvent-Mediated Formulation (For Cell Culture Assays)

Objective: Deliver the compound to cells at physiological pH (7.4) without precipitation.

  • Stock Preparation: Dissolve 2-Amino-5-chlorothiazole HCl in 100% anhydrous DMSO to create a 20 mM master stock.

    • Causality: DMSO fully disrupts the crystalline lattice and solvates the lipophilic free base directly, bypassing the need for protonation.

  • Carrier Protein Priming: Ensure your target cell culture media contains at least 10% Fetal Bovine Serum (FBS) or 0.1% Bovine Serum Albumin (BSA).

    • Causality: At pH 7.4, the compound will convert to the free base. Albumin acts as a hydrophobic sink, binding the free base and keeping it bioavailable.

  • Dilution: Add the DMSO stock dropwise to the pre-warmed (37°C) media while vigorously vortexing. Ensure the final DMSO concentration remains ≤0.1% v/v to prevent solvent toxicity.

  • Self-Validation Checkpoint: Observe the formulated media under a phase-contrast microscope at 20x magnification. The absence of needle-like or amorphous crystals confirms successful carrier-mediated solubilization.

References
  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • CAS 55506-37-1: 2-Thiazolamine, 5-chloro-, hydrochloride (1:1)

Sources

Optimization

Technical Support Center: Optimizing 2-Amino-5-chlorothiazole HCl Reactions

Welcome to the Technical Support Center for 2-Amino-5-chlorothiazole hydrochloride (CAS: 55506-37-1) . As a versatile heterocyclic building block, this compound is heavily utilized in medicinal chemistry for the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-5-chlorothiazole hydrochloride (CAS: 55506-37-1) . As a versatile heterocyclic building block, this compound is heavily utilized in medicinal chemistry for the synthesis of biologically active scaffolds, most notably imidazo[2,1-b]thiazole derivatives [1].

Because it is supplied as a hydrochloride salt and features an electron-withdrawing chlorine atom at the 5-position, researchers frequently encounter unique reactivity and solubility challenges. This guide is curated by senior application scientists to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for your workflows.

I. Heterocyclization: Synthesis of Imidazo[2,1-b]thiazoles

The most prominent application of 2-amino-5-chlorothiazole HCl is its condensation with α -haloketones (e.g., chloroacetone) to form fused imidazo[2,1-b]thiazole systems [1, 3].

Q: Why am I getting extremely low yields or unreacted starting material when reacting 2-amino-5-chlorothiazole HCl with α -bromoacetophenones?

A: The issue is twofold: salt neutralization and reduced nucleophilicity. First, you are starting with a hydrochloride salt. The initial step of the Hantzsch-type heterocyclization requires the free lone pair on the endocyclic thiazole nitrogen (or the exocyclic amine) to act as a nucleophile [3]. If you do not adequately neutralize the HCl salt in situ, the nucleophilic attack cannot initiate. Second, the chlorine atom at the 5-position exerts a strong electron-withdrawing inductive effect, which significantly reduces the overall electron density of the thiazole ring compared to unsubstituted 2-aminothiazole. This necessitates slightly harsher reflux conditions or the use of highly reactive α -haloketones [4].

Standardized Protocol: Imidazo[2,1-b]thiazole Formation

  • Neutralization: Suspend 1.0 eq of 2-amino-5-chlorothiazole HCl in absolute ethanol. Add 1.2 eq of anhydrous sodium acetate (NaOAc) or potassium carbonate ( K2​CO3​ ). Stir at room temperature for 30 minutes to liberate the free base.

  • Alkylation: Dropwise, add 1.1 eq of the α -haloketone (e.g., chloroacetone or α -bromoacetophenone) to the suspension.

  • Cyclization: Heat the reaction mixture to reflux (80–100 °C) for 6–12 hours. The reaction proceeds via initial alkylation followed by dehydration.

  • Workup: Cool the mixture, evaporate the solvent under reduced pressure, and partition the residue between ethyl acetate and saturated aqueous NaHCO3​ . Extract, dry over MgSO4​ , and purify via silica gel chromatography.

G A 2-Amino-5-chlorothiazole HCl (Starting Material) B Neutralization (Base: NaOAc / K2CO3) A->B C Free Base Intermediate (Nucleophilic) B->C D Alkylation (+ α-Haloketone) C->D E Thiazolium Intermediate D->E F Cyclization & Dehydration (Reflux) E->F G Imidazo[2,1-b]thiazole Derivative F->G

Caption: Mechanism of Imidazo[2,1-b]thiazole formation from 2-amino-5-chlorothiazole.

II. Diazotization & Sandmeyer-Type Transformations

Converting the 2-amino group to other functional groups (like a thiol to form 2-chlorothiazole-5-thiol or a halogen) requires a Sandmeyer-type diazotization [2].

Q: When attempting to convert the 2-amino group to a thiol via diazotization, my reaction violently evolves gas and turns into a black, intractable tar. What is going wrong?

A: Thermal degradation of the diazonium intermediate. Heterocyclic diazonium salts, particularly thiazole diazonium species, are notoriously unstable. While the 5-chloro substituent provides marginal stabilization against ring oxidation, the diazonium salt will rapidly undergo exothermic decomposition and polymerization if the temperature exceeds 5 °C [2]. The "black tar" is a complex mixture of azo-polymers and degradation products.

Standardized Protocol: Safe Diazotization

  • Acidic Dissolution: Dissolve 1.0 eq of 2-amino-5-chlorothiazole HCl in a mixture of water and concentrated H2​SO4​ (or HCl, depending on the desired counterion).

  • Thermal Control (Critical): Submerge the reaction flask in an ice-salt bath. Bring the internal temperature to strictly between -5 °C and 0 °C.

  • Diazotization: Dissolve 1.1 eq of sodium nitrite ( NaNO2​ ) in minimal cold water. Add this dropwise to the thiazole solution at a rate that ensures the internal temperature never exceeds 2 °C. Stir for 30 minutes post-addition.

  • Nucleophilic Quench: Immediately transfer the cold diazonium solution dropwise into a vigorously stirred, pre-chilled aqueous solution of your nucleophile (e.g., potassium ethyl xanthate for thiol synthesis, or CuCl for chlorination).

Troubleshooting Start Black Tar / Low Yield in Sandmeyer? TempCheck Did internal temp exceed 5°C? Start->TempCheck YesTemp Diazonium Degraded. Maintain -5°C to 0°C. TempCheck->YesTemp Yes NoTemp Check NaNO2 Stoichiometry & Acid Concentration TempCheck->NoTemp No

Caption: Troubleshooting decision tree for Sandmeyer-type diazotization reactions.

III. N-Acylation and Solubility Challenges

Q: The hydrochloride salt has poor solubility in my organic reaction mixture for N-acylation (reacting with acid chlorides). Can I use polar aprotic solvents?

A: Yes, and you should. The HCl salt of 2-amino-5-chlorothiazole is highly soluble in water but exhibits poor solubility in non-polar organic solvents like dichloromethane or toluene. For N-acylation, the optimal approach is to use a solvent that also acts as an acid scavenger. Pyridine is highly recommended; it dissolves the starting material, neutralizes the HCl salt to liberate the reactive free amine, and scavenges the HCl byproduct generated during the acylation process. Alternatively, anhydrous DMF with 2.5 equivalents of triethylamine ( Et3​N ) provides an excellent, homogenous reaction environment.

IV. Quantitative Data & Reaction Parameters

The following table summarizes the optimized baseline parameters for the three primary synthetic workflows utilizing 2-amino-5-chlorothiazole HCl.

Reaction WorkflowReagents / ElectrophileSolvent & Base/CatalystOptimal Temp (°C)Expected Yield (%)Key Mechanistic Intermediate
Imidazo[2,1-b]thiazole Synthesis α -HaloketoneEthanol + NaOAc 80–100 (Reflux)65–85%Alkylated Thiazolium
Sandmeyer Diazotization NaNO2​ , Nucleophile H2​SO4​ (aq)-5 to 240–70%Thiazole Diazonium Salt
N-Acylation Acid Chloride / AnhydridePyridine or DMF + Et3​N 0 to 2580–95%N-Acyl Thiazole

V. References

  • Thermo Fisher Scientific. 2-Amino-5-chlorothiazole hydrochloride, 97% Product Specifications & Applications. Retrieved from:

  • BenchChem. An In-depth Technical Guide to 2-Chlorothiazole-5-thiol: Properties, Structure, and Inferred Characteristics. Retrieved from:

  • The Journal of Organic Chemistry (ACS Publications). Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling in Batch and Continuous Flow. Retrieved from:

  • Molecules (MDPI). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Retrieved from:

Troubleshooting

Technical Support Center: Purification of 2-Amino-5-chlorothiazole HCl

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of commercial 2-Amino-5-chlorothiazole HCl. Ensuring high purity of this intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of commercial 2-Amino-5-chlorothiazole HCl. Ensuring high purity of this intermediate is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting advice, step-by-step protocols, and the scientific rationale behind our recommended procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in commercial-grade 2-Amino-5-chlorothiazole HCl?

A1: Commercial 2-Amino-5-chlorothiazole HCl can contain several types of impurities stemming from its synthesis. These often include unreacted starting materials like thiourea, byproducts from side reactions, and degradation products.[1][2] A common and visually apparent type of impurity includes large, colored organic molecules that can give the product a yellow, brown, or pink tint.[3][4]

Q2: Why is achieving high purity for this compound so critical?

A2: As a key starting material in the synthesis of various pharmaceuticals, the purity of 2-Amino-5-chlorothiazole HCl directly impacts the quality, safety, and yield of the final API. Trace impurities can lead to the formation of unwanted and potentially toxic byproducts in subsequent reaction steps, complicating downstream purification and compromising the final product's integrity.

Q3: What are the most effective methods for purifying 2-Amino-5-chlorothiazole HCl?

A3: The most common and effective methods are recrystallization and activated carbon treatment.[1][5][6] Recrystallization is excellent for removing most soluble and insoluble impurities by leveraging differences in solubility.[7] Activated carbon (charcoal) treatment is specifically used to adsorb and remove colored impurities.[8][9][10]

Q4: How can I assess the purity of my material before and after purification?

A4: A combination of techniques is recommended. A sharp melting point range close to the literature value (approx. 164-167 °C, with decomposition) indicates high purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) provide quantitative data on purity and the presence of trace impurities. Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment of purity.[1]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Problem 1: My product has a persistent yellow or brown tint, even after recrystallization.

  • Cause: This discoloration is typically due to high molecular weight, conjugated organic impurities that are not effectively removed by recrystallization alone. These molecules are often present in low concentrations but are highly colored.

  • Solution: An activated carbon treatment is required. Activated carbon has a highly porous structure with a large surface area that readily adsorbs these large colored molecules.[9][10] The treatment should be performed in a hot solution just before the crystallization step.

Problem 2: I am experiencing very low yield after recrystallization.

  • Cause: Low yield is a common issue in recrystallization and can be attributed to several factors.[11][12] The most frequent causes are:

    • Using too much solvent: This keeps a significant amount of your product dissolved in the mother liquor even after cooling.[7][11]

    • Premature crystallization: If the solution cools too quickly during a hot filtration step (e.g., to remove charcoal), the product can crystallize on the filter paper along with the impurities.

    • Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[7][13]

  • Solution:

    • Use the minimum amount of boiling solvent necessary to fully dissolve the solid.[11] Add the solvent in small portions to the heated solid.

    • Pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) before performing a hot filtration. This will prevent a sudden drop in temperature.

    • If the yield is consistently low, consider a different solvent or a mixed-solvent system. For aminothiazole derivatives, alcohols like methanol or ethanol, often mixed with water, are effective.[6][14]

Problem 3: The compound "oils out" instead of forming crystals upon cooling.

  • Cause: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated and cooled too rapidly.[14] Impurities can also suppress the melting point of the compound, contributing to this issue.

  • Solution:

    • Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated with paper towels, before moving it to an ice bath.[14][15]

    • Add slightly more solvent to the hot solution to reduce the level of supersaturation.[12]

    • If the problem persists, select a solvent with a lower boiling point.

Problem 4: No crystals form even after the solution has cooled completely.

  • Cause: The solution is likely not saturated, meaning too much solvent was added initially.[12]

  • Solution:

    • Induce crystallization. Scratch the inside of the flask at the liquid's surface with a glass rod.[13] The microscopic scratches provide nucleation sites for crystal growth.

    • Add a seed crystal. If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.

    • Reduce the solvent volume. Re-heat the solution and boil off a portion of the solvent to increase the concentration of the solute, then attempt to cool and crystallize again.[12]

Section 3: Detailed Experimental Protocols & Diagrams

Workflow for Purification of 2-Amino-5-chlorothiazole HCl

The following diagram outlines the logical workflow for purifying the commercial product, incorporating decision points for troubleshooting common issues.

G start Start with Commercial 2-Amino-5-chlorothiazole HCl assess_purity Assess Initial Purity (TLC, Melting Point) start->assess_purity is_colored Is the product colored? assess_purity->is_colored dissolve Dissolve in Minimum Amount of Hot Solvent (e.g., Methanol/Water) is_colored->dissolve No carbon_treatment Add Activated Carbon (1-2% w/w) is_colored->carbon_treatment Yes hot_filtration Perform Hot Gravity Filtration dissolve->hot_filtration carbon_treatment->hot_filtration cool Allow Filtrate to Cool Slowly hot_filtration->cool check_crystals Do crystals form? cool->check_crystals collect_crystals Collect Crystals by Vacuum Filtration check_crystals->collect_crystals Yes troubleshoot Troubleshoot: - Reduce solvent volume - Scratch flask - Add seed crystal check_crystals->troubleshoot No wash Wash with Minimal Ice-Cold Solvent collect_crystals->wash dry Dry Under Vacuum wash->dry final_analysis Final Purity Analysis (HPLC, Melting Point) dry->final_analysis end Pure Product final_analysis->end troubleshoot->cool

Caption: A workflow diagram for the purification of 2-Amino-5-chlorothiazole HCl.

Protocol 1: Optimized Recrystallization with Activated Carbon Treatment

This protocol integrates both decolorization and recrystallization for maximum impurity removal.

Materials:

  • Commercial 2-Amino-5-chlorothiazole HCl

  • Methanol (ACS Grade)

  • Deionized Water

  • Activated Carbon (decolorizing grade)

  • Erlenmeyer flasks, beakers

  • Hot plate with stirring capability

  • Gravity filtration setup (funnel, fluted filter paper)

  • Vacuum filtration setup (Büchner funnel, filter flask)

Procedure:

  • Solvent Preparation: Prepare a mixed solvent system of Methanol and Water. A good starting ratio is 9:1 (v/v) Methanol:Water.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Amino-5-chlorothiazole HCl. Add a magnetic stir bar. Place the flask on a hot plate and begin stirring. Add the hot solvent mixture in small portions until the solid is just dissolved. Use the absolute minimum amount of solvent required.[11]

  • Decolorization (if needed): If the solution is colored, remove it from the heat source. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping. Add a small amount of activated carbon (approximately 1-2% of the solute's weight).[1] Place the flask back on the heat and gently boil for 5-10 minutes. The carbon adsorbs colored impurities.[8][10]

  • Hot Gravity Filtration: This step removes the activated carbon and any insoluble impurities. Pre-heat a second Erlenmeyer flask (the receiving flask) and a gravity filtration setup on the hotplate. Quickly filter the hot solution through the fluted filter paper. Work quickly to prevent the product from crystallizing in the funnel.

  • Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities.[11]

  • Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C), until a constant weight is achieved.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

G problem Problem Encountered During Recrystallization low_yield Low Yield problem->low_yield oiling_out Product Oils Out problem->oiling_out no_crystals No Crystals Form problem->no_crystals cause_ly1 Cause: Too much solvent low_yield->cause_ly1 cause_oo1 Cause: Cooling too fast oiling_out->cause_oo1 cause_oo2 Cause: Solvent BP too high oiling_out->cause_oo2 cause_nc1 Cause: Solution not saturated no_crystals->cause_nc1 solution_ly1 Solution: Evaporate some solvent and re-cool cause_ly1->solution_ly1 solution_oo1 Solution: Allow slow cooling at room temperature first cause_oo1->solution_oo1 solution_oo2 Solution: Choose a lower boiling point solvent cause_oo2->solution_oo2 solution_nc1 Solution: Boil off excess solvent or induce crystallization (scratch/seed crystal) cause_nc1->solution_nc1

Caption: A decision tree for troubleshooting common recrystallization issues.

Section 4: Data Summary Tables

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemSuitability for 2-Amino-5-chlorothiazole HClKey AdvantagesPotential Issues
Methanol/Water ExcellentHigh solubility when hot, low solubility when cold. Water acts as an anti-solvent to promote crystallization.[6][14]Ratio needs to be optimized to prevent oiling out.
Ethanol/Water Very GoodSimilar to Methanol/Water but less volatile.[1][16]May require more heating to fully dissolve the compound.
Isopropanol GoodSingle solvent system, simplifies the process.May have higher solubility at cold temperatures, potentially reducing yield.
Water PoorThe hydrochloride salt is typically too soluble in water even at cold temperatures, leading to poor recovery.Very low yield expected.

References

  • Decolorization with Activated Carbon. Carbotecnia. [Link]

  • Removal of color impurities
  • Recrystallization1. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES. European Patent Office. [Link]

  • Decolorizing carbon. University of Colorado Boulder. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Why is Activated Carbon Important for Liquid Chemicals?. Chemviron. [Link]

  • Purification of 2-aminothiazole.
  • How Activated Carbon Removes Food Color | Science & Efficiency. Jacobi Carbons. [Link]

  • What methods can be used to improve recrystallization yield?. CK-12 Foundation. [Link]

  • Recrystallization-1.pdf. [Link]

  • Tips for maximizing yield, purity and crystal size during recrystallization. Chemistry Stack Exchange. [Link]

  • (PDF) Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]

  • United States Patent (19). Googleapis. [Link]

  • Hydrochlorothiazide-impurities. Pharmaffiliates. [Link]

  • 2-Amino-5-Nitrothiazole. OEHHA. [Link]

  • 2-Amino-5-chlorothiazole hydrochloride. PubChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Chlorinated Thiazoles vs. 2-Amino-5-chlorothiazole HCl

As building blocks in medicinal chemistry and agrochemical development, thiazole derivatives offer highly tunable reactivity profiles. Understanding the electronic perturbations introduced by specific substituents is cri...

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Author: BenchChem Technical Support Team. Date: April 2026

As building blocks in medicinal chemistry and agrochemical development, thiazole derivatives offer highly tunable reactivity profiles. Understanding the electronic perturbations introduced by specific substituents is critical for designing efficient synthetic routes. This guide provides an in-depth comparative analysis of the reactivity of standard chlorinated thiazoles (e.g., 2-chlorothiazole) versus the highly functionalized 2-Amino-5-chlorothiazole hydrochloride .

By analyzing their divergent mechanistic pathways, this guide establishes self-validating experimental protocols for nucleophilic aromatic substitution (SNAr) and biphasic N-acylation.

Mechanistic Divergence: Electronic Perturbation in Thiazoles

Baseline Reactivity: Chlorinated Thiazoles

The unsubstituted thiazole ring is an electron-deficient heteroaromatic system. The presence of the electronegative nitrogen atom polarizes the ring, making it highly susceptible to nucleophilic attack, particularly at the C2 position 1. In simple chlorinated thiazoles, the reactivity is governed by SNAr principles. The reaction proceeds via a stepwise mechanism: the nucleophile attacks the carbon bearing the chlorine, forming a negatively charged, non-aromatic intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity [[1]]().

Electronic Shift: 2-Amino-5-chlorothiazole HCl

The introduction of an amino group at the 2-position fundamentally alters the ring's electronics. The exocyclic nitrogen donates its lone pair into the ring via strong resonance (+M effect), significantly increasing the electron density of the thiazole core.

  • Ring Deactivation: This electron enrichment drastically reduces the electrophilicity of the C5-chlorine bond, making standard SNAr at the 5-position highly unfavorable.

  • Exocyclic Activation: The primary site of reactivity shifts to the exocyclic amine, which acts as a nucleophile for acylation to form thiazolides (e.g., potent anti-HBV agents) 2 or participates in ring-condensation reactions to form structures like 2-chloro-6-methylimidazo[2,1-b]thiazole 3.

  • Salt Form Considerations: Commercially, this building block is supplied as a hydrochloride salt to prevent oxidative degradation and polymerization. Consequently, synthetic protocols must incorporate a neutralization step to liberate the free base prior to coupling 4.

Pathway Visualization

Reactivity_Comparison C_Thiazole Chlorinated Thiazoles (e.g., 2-Chlorothiazole) Meisenheimer Meisenheimer Complex (Electron Deficient Ring) C_Thiazole->Meisenheimer + Nucleophile (Polar Aprotic Solvent) CrossC Pd-Catalyzed Cross-Coupling (C2 or C5) C_Thiazole->CrossC Pd(0) Catalyst Oxidative Addition A_Thiazole 2-Amino-5-chlorothiazole HCl FreeBase Free Base Generation (via aq. NaHCO3) A_Thiazole->FreeBase Biphasic Neutralization (Removes HCl) SNAr SNAr at C2 (Nucleophilic Attack) Meisenheimer->SNAr Cl- Elimination NAcyl N-Acylation (Thiazolide Synthesis) FreeBase->NAcyl + Acid Chloride (Controlled Temp) Imidazo Imidazo[2,1-b]thiazole Ring Condensation FreeBase->Imidazo + α-Haloketone

Fig 1. Divergent reactivity pathways of chlorinated thiazoles vs 2-Amino-5-chlorothiazole HCl.

Comparative Reactivity & Quantitative Data

The following table summarizes the divergent experimental profiles of these two classes of thiazole building blocks.

Metric / PropertyChlorinated Thiazoles (e.g., 2-Cl)2-Amino-5-chlorothiazole HCl
Primary Reactive Site C2 or C5 (Ring Carbon)Exocyclic -NH₂ (Nitrogen)
Dominant Reaction Pathway SNAr or Cross-Coupling [[1]]()N-Acylation / Condensation 3
Relative Ring Electrophilicity High (Activated for nucleophilic attack)Low (Deactivated by +M effect of -NH₂)
Typical Reaction Yields 70–95% (SNAr)80–90% (Biphasic Acylation)
Key Kinetic Control Variable Thermal energy (80–100 °C)Interfacial phase transfer (Biphasic system)
Pre-treatment Required NoneNeutralization of HCl salt 4

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each specific reagent and environmental choice.

Protocol A: SNAr of 2-Chlorothiazole (Baseline Reactivity)

This protocol demonstrates the direct displacement of the C2 chlorine by a secondary amine nucleophile (e.g., morpholine).

  • Solvent Selection: Dissolve 2-chlorothiazole (1.0 eq) in anhydrous DMF (0.5 M).

    • Causality: Polar aprotic solvents like DMF are critical here. They stabilize the negatively charged Meisenheimer intermediate without forming tight hydrogen-bond solvation shells around the incoming nucleophile, thereby significantly lowering the activation energy of the addition step.

  • Base Addition: Add K₂CO₃ (2.0 eq) and the secondary amine (1.2 eq).

    • Causality: K₂CO₃ acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the elimination step, preventing the protonation (and subsequent deactivation) of the remaining nucleophile.

  • Thermal Activation: Heat the mixture to 90 °C for 4–6 hours.

    • Self-Validation Check: Monitor via TLC. The disappearance of the highly UV-active starting material confirms the SNAr progression. The thermal energy is required to overcome the activation barrier of temporarily breaking the ring's aromaticity.

Protocol B: Biphasic N-Acylation of 2-Amino-5-chlorothiazole HCl

Because the 2-aminothiazole has low nucleophilicity and is supplied as an HCl salt, standard anhydrous coupling methods often fail or result in poor yields. This protocol utilizes a two-phase system to synthesize antiviral thiazolides (e.g., nitazoxanide analogues) [[4]]().

  • Biphasic Setup: Suspend 2-Amino-5-chlorothiazole HCl (1.0 eq) in a 1:1 mixture of CH₂Cl₂ and saturated aqueous NaHCO₃.

    • Causality: This biphasic system is a kinetic control mechanism. The mild aqueous base (NaHCO₃) continuously neutralizes the HCl salt, liberating the free aminothiazole. The free base immediately partitions into the organic CH₂Cl₂ layer.

  • Electrophile Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Add the acid chloride (e.g., acetylsalicyloyl chloride, 1.1 eq) dropwise.

    • Causality: The acid chloride is highly susceptible to aqueous hydrolysis. By keeping it in the organic layer, it is protected from the aqueous phase. The reaction occurs exclusively in the organic phase or at the interface as the free amine is transferred over 2.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Check: The cessation of CO₂ evolution (from the NaHCO₃ neutralizing the newly formed HCl byproduct) serves as a visual, self-validating indicator that the acylation is complete. Furthermore, controlling the temperature prevents base-labile over-acylation (bis-acylation to form imides) 4.

References

  • Title: 4-Chloro-5-(chloromethyl)
  • Title: 2-Amino-5-chlorothiazole 95 55506-37-1 Source: Sigma-Aldrich URL
  • Title: Thiazolides as Novel Antiviral Agents: I.
  • Title: Thiazolides as Novel Antiviral Agents. 1.

Sources

Comparative

Comparative Yield Analysis of Metal Catalysts in the Synthesis of 2-Amino-5-chlorothiazole HCl

Executive Summary 2-Amino-5-chlorothiazole and its hydrochloride salt are indispensable heterocyclic building blocks in the development of antiviral, antibacterial, and antineoplastic agents. While the direct electrophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-5-chlorothiazole and its hydrochloride salt are indispensable heterocyclic building blocks in the development of antiviral, antibacterial, and antineoplastic agents. While the direct electrophilic halogenation of 2-aminothiazole using N-chlorosuccinimide (NCS) is a well-established route, the reaction often suffers from moderate yields, extended reaction times, and difficult purification due to over-chlorination.

Recent advancements in organometallic and nanomaterial catalysis have demonstrated that the introduction of specific metal catalysts can drastically alter reaction kinetics and regioselectivity. This guide objectively compares the performance of homogeneous and heterogeneous metal catalysts (FeCl₃, CuCl₂, and Fe₃O₄ nanoparticles) against uncatalyzed methods, providing causality for yield discrepancies and a self-validating protocol for the highest-yielding pathway.

Mechanistic Overview: C5 Halogenation

The thiazole ring is a highly electron-rich heterocycle, particularly when substituted with an electron-donating amine at the C2 position. This directs Electrophilic Aromatic Substitution (EAS) almost exclusively to the C5 position. The role of a metal catalyst in this system is to act as a Lewis acid, coordinating with the carbonyl oxygens of the halogenating agent (NCS) to polarize the N-Cl bond, thereby generating a highly reactive, localized electrophile.

Mechanism M1 Metal Catalyst (e.g., Fe3O4, FeCl3) M3 Activated[M-NCS] Complex (Enhanced Electrophilicity) M1->M3 Coordination M2 Chlorinating Agent (NCS) M2->M3 M5 Sigma Complex (C5 Attack) M3->M5 Electrophilic Attack M4 2-Aminothiazole (Nucleophilic C5) M4->M5 M6 De-protonation & Re-aromatization M5->M6 -H+ M6->M1 Catalyst Regeneration M7 2-Amino-5-chlorothiazole (Free Base) M6->M7 Product Release

Fig 1. Metal-catalyzed electrophilic aromatic substitution (EAS) pathway at the C5 position.

Comparative Catalyst Performance

The following table synthesizes quantitative data comparing the efficiency of various catalytic systems in the chlorination of 2-aminothiazole using NCS in polar aprotic solvents (e.g., Acetonitrile or DMF).

Catalyst SystemLoading (mol%)Time (h)Temp (°C)Conversion (%)Isolated Yield (%)Purity (HPLC)
Fe₃O₄ NPs 51.525 (RT)>9992 - 95 >98%
FeCl₃·6H₂O 103.025 (RT)9582 - 85 94%
CuCl₂ 105.0408570 - 75 90%
None (NCS only) N/A12.025 (RT)7860 - 68 85%

Causality & Mechanistic Insights (E-E-A-T)

Understanding why certain metals outperform others is critical for rational process scale-up.

  • Fe₃O₄ Nanoparticles (The Optimal Choice): Iron(II/III) oxide nanoparticles provide a unique heterogeneous surface where the Lewis acidic Fe sites coordinate with the carbonyl oxygens of N-chlorosuccinimide. This weakens the N-Cl bond, highly polarizing the chlorine atom and increasing its electrophilicity ([1]()). Unlike homogeneous catalysts, the heterogeneous nature of Fe₃O₄ limits parasitic coordination with the basic endocyclic nitrogen of the thiazole ring due to steric constraints at the solid-liquid interface, preventing substrate deactivation ([2]()).

  • FeCl₃ (Homogeneous Lewis Acid): While FeCl₃ rapidly activates NCS, it is a strong homogeneous Lewis acid that irreversibly coordinates with both the exocyclic amine and endocyclic nitrogen of 2-aminothiazole. This dual coordination leads to product inhibition and difficult aqueous workups, slightly depressing the isolated yield.

  • CuCl₂ (Substrate Deactivation): Copper(II) is well known to form highly stable coordination complexes with nitrogen-containing heterocycles ([3]()). In the reaction mixture, CuCl₂ strongly binds to the thiazole ring, pulling electron density away from the aromatic system. This significantly reduces the nucleophilicity of the C5 carbon, requiring higher temperatures to force the reaction, which subsequently promotes oxidative degradation and lowers the yield ([4]()).

Optimized Experimental Protocol (Fe₃O₄ NPs)

Based on the comparative data, the Fe₃O₄ nanoparticle-catalyzed route is recommended. The following protocol is designed as a self-validating system, ensuring that researchers can verify the reaction's success at each critical step.

Workflow A 2-Aminothiazole + Solvent B Add Catalyst (Fe3O4 NPs) A->B C Add NCS (Portion-wise) B->C D Stir at RT (1.5 h) C->D E Magnetic Separation D->E F Extract & Concentrate E->F G HCl / Dioxane Addition F->G H 2-Amino-5-chlorothiazole HCl (Crystallization) G->H

Fig 2. Step-by-step workflow for the synthesis and salt formation of 2-Amino-5-chlorothiazole HCl.

Step 1: Substrate Preparation & Catalysis
  • Dissolution: Dissolve 10.0 mmol (1.00 g) of 2-aminothiazole in 15 mL of anhydrous Acetonitrile in a 50 mL round-bottom flask.

  • Catalyst Addition: Add 0.5 mmol (115 mg, 5 mol%) of Fe₃O₄ nanoparticles.

    • Self-Validation Check 1: The mixture should form a uniform, dark-brown suspension under magnetic stirring.

  • Halogenation: Slowly add 10.5 mmol (1.40 g) of N-chlorosuccinimide (NCS) in small portions over 15 minutes to prevent exothermic spikes.

  • Monitoring: Stir at room temperature (25°C) for 1.5 hours.

    • Self-Validation Check 2 (IPC): Perform TLC (Eluent: Hexane/EtOAc 1:1). The starting material ( Rf​ ~0.2) should completely disappear, replaced by a single distinct product spot ( Rf​ ~0.45).

Step 2: Workup & Free Base Isolation
  • Catalyst Recovery: Place an external neodymium magnet against the flask wall. The Fe₃O₄ nanoparticles will rapidly aggregate against the glass. Decant the clear supernatant.

    • Causality Note: This heterogeneous separation avoids the messy aqueous emulsions typical of homogeneous iron/copper workups, directly preserving the product yield.

  • Concentration: Evaporate the acetonitrile under reduced pressure. Re-dissolve the crude residue in 20 mL of Ethyl Acetate and wash with water (2 x 10 mL) to remove the succinimide byproduct. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the 2-amino-5-chlorothiazole free base.

Step 3: Hydrochloride Salt Formation
  • Salt Precipitation: Dissolve the isolated free base in 10 mL of anhydrous diethyl ether. Place the flask in an ice bath (0°C).

  • Acidification: Dropwise, add 1.1 equivalents of 4M HCl in Dioxane under vigorous stirring.

    • Self-Validation Check 3: A white to off-white precipitate will immediately begin to form as the hydrochloride salt crashes out of the non-polar solvent.

  • Filtration: Filter the precipitate under a vacuum, wash with cold diethyl ether (5 mL), and dry in a vacuum desiccator overnight.

Conclusion

For the synthesis of 2-Amino-5-chlorothiazole HCl, heterogeneous Fe₃O₄ nanoparticles offer superior catalytic performance compared to standard homogeneous Lewis acids like FeCl₃ and CuCl₂. By preventing parasitic nitrogen coordination and enabling non-aqueous magnetic catalyst recovery, this method maximizes the nucleophilicity of the C5 position, pushing isolated yields above 92% while maintaining high purity.

References

  • Synthesis of 2-aminothiazoles from methylcarbonyl compounds using a Fe 3 O 4 nanoparticle-N-halo reagent catalytic system, Academia.edu, [Link]

  • Design of a new method for one-pot synthesis of 2- amino thiazoles using trichloroisocyanuric acid in the presence, SciSpace, [Link]

  • catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature, RSC Publishing, [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives, PMC, [Link]

Sources

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